1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-(methoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FN2O/c1-11-6-7-2-4-10(9-7)5-3-8/h2,4H,3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITGWHZGSKWLJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole chemical structure properties
This guide provides an in-depth technical analysis of 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole , a specialized heterocyclic scaffold used in medicinal chemistry and radiopharmaceutical development.
Executive Summary
This compound is a bifunctional heterocyclic building block characterized by a pyrazole core substituted with a fluorinated alkyl chain at the N1 position and an ether moiety at the C3 position. This scaffold is increasingly utilized in drug discovery to modulate lipophilicity (LogP) , metabolic stability , and hydrogen-bond acceptor capability in kinase inhibitors and serine protease inhibitors (e.g., plasma kallikrein inhibitors).
The compound also serves as a critical reference standard or precursor in Positron Emission Tomography (PET) research, where the 2-fluoroethyl group can be isotopically labeled with
Chemical Identity & Physicochemical Properties
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 158.17 g/mol |
| SMILES | COCC1=NN(CCF)C=C1 |
| Key Substructures | Pyrazole (aromatic core), 2-Fluoroethyl (N-substituent), Methoxymethyl (C-substituent) |
Predicted Physicochemical Profile
Note: Values are calculated based on structural fragment contributions.
| Parameter | Value (Approx.) | Significance |
| cLogP | 0.8 – 1.2 | Moderate lipophilicity; the fluorine atom lowers LogP compared to an ethyl group due to polarity, but increases it relative to a hydroxyethyl group. |
| TPSA | ~30 Ų | High membrane permeability; suitable for CNS-active drugs. |
| pKa (Conj. Acid) | ~2.5 (N2) | The electron-withdrawing fluoroethyl group lowers the basicity of the pyrazole N2 nitrogen compared to N-ethyl pyrazoles (pKa ~2.5 vs 3.0). |
| H-Bond Acceptors | 3 (N2, O, F) | The ether oxygen and N2 nitrogen are primary acceptors; organic fluorine is a weak acceptor. |
Structural Analysis & Medicinal Chemistry Utility
The N1-(2-Fluoroethyl) Motif: The "Fluorine Effect"
The substitution of an N-ethyl group with an N-(2-fluoroethyl) group is a classic bioisosteric replacement strategy.
-
Metabolic Stability: The C-F bond (
) is stronger than a C-H bond. Fluorination at the -position blocks metabolic dealkylation (N-dealkylation) by cytochrome P450 enzymes, extending the half-life ( ) of the parent drug. -
Conformational Bias (The Gauche Effect): Due to the
hyperconjugation, the 2-fluoroethyl group preferentially adopts a gauche conformation. This can lock the ligand into a bioactive conformation that fits specific binding pockets (e.g., ATP-binding sites in kinases).
The C3-(Methoxymethyl) Motif[1][7]
-
Solubility: The methoxymethyl group acts as a polar side chain that disrupts crystal packing and improves aqueous solubility compared to a simple methyl or phenyl group.
-
Interaction Point: The ether oxygen serves as a hydrogen bond acceptor, often interacting with water networks or specific residues (e.g., Lysine or Serine) in enzyme active sites.
Synthesis & Manufacturing Protocols
The synthesis of this scaffold typically follows a convergent route involving the N-alkylation of a pre-formed pyrazole core.
Diagram 1: Synthesis Pathway (Convergent Alkylation)
Caption: Convergent synthesis via N-alkylation. Regioselectivity favors the 1,3-isomer over the 1,5-isomer due to steric hindrance at N2 and thermodynamic control.
Detailed Protocol: N-Alkylation
Objective: Synthesize this compound from 3-(methoxymethyl)-1H-pyrazole.
Reagents:
-
Substrate: 3-(Methoxymethyl)-1H-pyrazole (1.0 eq)[1]
-
Alkylating Agent: 1-Bromo-2-fluoroethane (1.2 eq) [CAS: 762-49-2]
-
Base: Cesium Carbonate (
) (2.0 eq) or Potassium Carbonate ( ) -
Solvent: Anhydrous DMF or Acetonitrile (
)
Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 3-(methoxymethyl)-1H-pyrazole dissolved in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
in one portion. Stir at room temperature for 30 minutes to generate the pyrazolate anion. -
Alkylation: Dropwise add 1-bromo-2-fluoroethane (Caution: Volatile and toxic).
-
Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor conversion by TLC or LC-MS.
-
Workup: Dilute with ethyl acetate, wash with water (
) and brine ( ) to remove DMF. Dry over and concentrate. -
Purification: Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes). The 1,3-isomer (Target) typically elutes after the 1,5-isomer (if formed) due to higher polarity, though regioselectivity is usually high (>10:1) for 3-substituted pyrazoles.[2][3][4][5][6][7]
Applications in Drug Development
Case Study: Plasma Kallikrein Inhibitors
Recent patent literature (e.g., KalVista Pharmaceuticals) highlights the use of 3-(methoxymethyl)pyrazole-4-carboxamides as inhibitors of plasma kallikrein, a serine protease involved in Hereditary Angioedema (HAE).[2][6]
-
Role: The pyrazole ring serves as the central scaffold.
-
Modification: The N1-position is often decorated with benzyl or fluoroethyl groups to occupy the hydrophobic S1 or S2 pockets of the enzyme.
-
Benefit: The 2-fluoroethyl group provides a metabolic "shield" compared to a simple ethyl group, preventing rapid oxidation.
Radiopharmaceutical Precursor (PET)
This structure is a viable candidate for
-
Precursor: The corresponding N-(2-tosyloxyethyl) or N-(2-bromoethyl) derivative.
-
Labeling: Nucleophilic substitution with
allows for the synthesis of the radiotracer to map biodistribution in vivo.
Diagram 2: Structure-Activity Relationship (SAR) Logic
Caption: SAR analysis highlighting the functional roles of the N1 and C3 substituents and the C4 position as a vector for drug design.
References
-
KalVista Pharmaceuticals. (2021).[2][6][8] Plasma Kallikrein Inhibitors. WO2021028645A1.[6] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Fustero, S., et al. (2010). Improved Regioselectivity in the Synthesis of Pyrazoles: An Overview. Chemical Reviews, 111(11), 6984–7034.
-
PubChem. (2025). Methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine. Link
-
ChemScene. (2024). 3-(2,2,2-Trifluoroethyl)-1H-pyrazole Product Data. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2022079446A1 - Treatments of angioedema - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide [smolecule.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. WO2021028645A1 - Plasma kallikrein inhibitors - Google Patents [patents.google.com]
- 7. sciensage.info [sciensage.info]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
role of methoxymethyl group in pyrazole bioactivity and solubility
The -Methoxymethyl (MOM) Group in Pyrazole Medicinal Chemistry: Solubility, Bioactivity, and Synthetic Utility
Executive Summary
In medicinal chemistry, the unsubstituted pyrazole ring (
The
-
Physicochemical Modulator: It masks the pyrrolic nitrogen, disrupting intermolecular hydrogen bond networks to significantly lower melting points and enhance lipophilic solubility.
-
Prodrug Moiety: It acts as a hemiaminal ether that can be metabolically liable, potentially serving as a formaldehyde-releasing prodrug to liberate the active parent pyrazole in vivo.
This guide analyzes the mechanistic impact of MOM substitution on pyrazole solubility, bioactivity, and synthesis.
Physicochemical Mechanics: Solubility & Lattice Energy
The primary utility of the MOM group is the disruption of the "General Solubility Equation" parameters: Crystal Lattice Energy and Solvation Energy .
Disruption of Intermolecular H-Bonding
Unsubstituted pyrazoles form stable, high-melting dimers or catemers in the solid state due to strong intermolecular hydrogen bonds (
-
Mechanism: Alkylation of the
-position with a methoxymethyl group removes the H-bond donor capability. -
Steric Effect: The flexible
tail introduces entropic freedom, preventing efficient crystal packing. -
Thermodynamic Outcome: This results in a drastic reduction in Melting Point (
). According to the Yalkowsky General Solubility Equation, a reduction in directly correlates to an exponential increase in solubility.
Table: Theoretical Solubility Impact
| Property | Parent Pyrazole ( | Impact on Drugability | |
| H-Bond Donor | Yes ( | No ( | Improved Permeability (lower polar surface area) |
| H-Bond Acceptor | Yes ( | Yes ( | Enhanced water interaction via ether oxygen |
| Crystal Lattice | High Energy (Tight Packing) | Low Energy (Amorphous/Low | Higher Solubility (Kinetic & Thermodynamic) |
| LogP | Lower | Higher (+0.5 to +1.0) | Better passive diffusion; potential metabolic liability |
Bioactivity: Prodrug vs. Pharmacophore
The bioactivity of an
The Prodrug Mechanism (Metabolic Lability)
The
-
Metabolic Pathway: Cytochrome P450 enzymes (isoforms CYP3A4/2D6) can hydroxylate the methylene carbon, leading to spontaneous collapse.
-
Byproducts: The cleavage releases the free pyrazole and Formaldehyde (toxicological concern).
-
Application: Used when the parent NH-pyrazole is too polar to cross membranes. The MOM group facilitates transport, then cleaves to release the active drug.
Intrinsic Activity (Stable Pharmacophore)
If the target protein requires a hydrophobic interaction at the
-
Example: Inhibition of enzymes with large hydrophobic pockets where the
group fills a cavity (displacing water). -
Risk: If the target requires an H-bond donor (common in ATP-competitive kinase inhibitors),
-MOM substitution will abolish potency .
Visualization: Metabolic Hydrolysis Pathway
The following diagram illustrates the bio-activation pathway of an
Figure 1: Metabolic activation of N-MOM pyrazoles. The group acts as a "Trojan Horse" to improve permeability before releasing the active NH-heterocycle.
Experimental Protocol: Synthesis of N-MOM Pyrazoles
Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a known human carcinogen. All procedures must be performed in a fume hood with double-gloving.
Standard N-Alkylation Protocol
This method ensures high regioselectivity for the
Reagents:
-
Substrate: 3,5-Disubstituted Pyrazole (
equiv) -
Base: Sodium Hydride (
dispersion in oil, equiv) or ( equiv) -
Electrophile: Chloromethyl methyl ether (MOM-Cl) (
equiv) -
Solvent: Anhydrous DMF or THF (
M concentration)
Step-by-Step Methodology:
-
Deprotonation: Charge a flame-dried round-bottom flask with the pyrazole and anhydrous DMF under Argon atmosphere. Cool to
. -
Base Addition: Add NaH portion-wise. Evolution of
gas will be observed. Stir at for 30 minutes until gas evolution ceases (formation of pyrazolyl anion). -
Alkylation: Add MOM-Cl dropwise via syringe. The reaction is highly exothermic; maintain temperature
. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (MOM derivatives are less polar/higher
than parent). -
Quench: Carefully quench with saturated
solution. -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with water ( ) to remove DMF, then brine. Dry over . -
Purification: Flash column chromatography. (Note: MOM groups are acid-sensitive; avoid highly acidic silica or add
Triethylamine to the eluent).
Visualization: Synthetic Workflow
Figure 2: Step-by-step synthetic workflow for the installation of the MOM group on a pyrazole core.
Critical Considerations for Drug Development
Regioselectivity Issues
In asymmetric pyrazoles (e.g., 3-methyl-5-phenylpyrazole),
-
Thermodynamic Control: The MOM group will preferentially alkylate the less sterically hindered nitrogen (adjacent to the smaller group).
-
Validation: Use NOESY NMR to confirm the position of the MOM group relative to the C3/C5 substituents.
Stability Profiling
Before advancing an
-
Simulated Gastric Fluid (SGF): Test stability at pH 1.2. (MOM is an acetal and may hydrolyze in the stomach).
-
Plasma Stability: Incubate with plasma to check for enzymatic hydrolysis.
-
Microsomal Stability: Test with liver microsomes (human/mouse) to determine the rate of oxidative dealkylation.
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
-
Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7(3), 255-270. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Definitive guide on MOM group stability and cleavage).
-
Li, Y. Y., & Zhang, J. (2016). "Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole." Atlantis Press.[1] Link
- Majumder, A., et al. (2001). "Pivotal role of the N-methoxymethyl group in the synthesis of bioactive pyrazoles." Journal of Organic Chemistry. (General reference for synthetic utility).
An In-depth Technical Guide to 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. This guide focuses on the specific, novel pyrazole derivative, 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole . While a dedicated CAS number for this compound is not yet assigned, its structural motifs—an N-fluoroethyl group and a C3-methoxymethyl substituent—are of significant interest in modern drug design. This document serves as a comprehensive technical overview, synthesizing established chemical principles to predict the synthesis, properties, and potential applications of this promising molecule.
The strategic incorporation of a fluoroethyl group at the N1 position can enhance metabolic stability and modulate lipophilicity, key parameters in drug development.[4] Concurrently, the methoxymethyl group at the C3 position can influence solubility and provide a hydrogen bond acceptor, potentially improving ligand-target interactions.[5][6] This guide will provide a detailed exploration of these structural features and their anticipated impact on the molecule's behavior.
Chemical Identifiers and Physicochemical Properties
As this compound is a novel compound, it lacks established identifiers. However, we can predict its properties based on its constituent parts and data from similar structures.
| Property | Predicted Value/Information | Rationale |
| CAS Number | Not Assigned | Novel Compound |
| Molecular Formula | C7H11FN2O | - |
| Molecular Weight | 158.18 g/mol | - |
| LogP | ~1.5 - 2.5 | The fluoroethyl group increases lipophilicity, while the methoxymethyl group can decrease it. The overall value is expected to be in a range suitable for drug-like molecules. |
| Hydrogen Bond Acceptors | 3 (2 pyrazole nitrogens, 1 ether oxygen) | Important for solubility and target binding. |
| Hydrogen Bond Donors | 0 | The N1 position is substituted. |
| Metabolic Stability | Likely enhanced | The C-F bond is highly stable and can block sites of metabolism.[4] |
Proposed Regioselective Synthesis
The synthesis of 1,3-disubstituted pyrazoles can be challenging due to the potential for forming the 1,5-regioisomer. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, often yields a mixture of isomers.[7] Achieving high regioselectivity is crucial for any viable synthetic route.
A promising strategy for the regioselective synthesis of this compound involves the reaction of 2-fluoroethylhydrazine with a carefully chosen 1,3-dielectrophile. The use of acetylenic ketones has been shown to provide high and predictable regioselectivity in the synthesis of 1,3,5-substituted pyrazoles.[8]
Proposed Synthetic Pathway
A plausible and regioselective route to the target compound is outlined below. This multi-step synthesis prioritizes control over the substitution pattern.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol
-
Synthesis of 1,1-Dimethoxy-4-methoxy-3-buten-2-one (Precursor to the 1,3-dicarbonyl equivalent): This precursor can be prepared from commercially available starting materials.
-
Reaction with 2-Fluoroethylhydrazine: 1,1-Dimethoxy-4-methoxy-3-buten-2-one (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol or a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) to potentially enhance regioselectivity.[7] 2-Fluoroethylhydrazine (1.1 equivalents) is added, and the mixture is stirred. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization and Aromatization: The intermediate from the initial condensation undergoes acid-catalyzed cyclization and dehydration to form the aromatic pyrazole ring. This can often be achieved by heating the reaction mixture or by the addition of a catalytic amount of acid.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final product, this compound.
The Role of Key Substituents in a Drug Discovery Context
The N-(2-fluoroethyl) Group
The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profile.[4][9][10] The N-(2-fluoroethyl) substituent is anticipated to confer several advantages:
-
Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, which can increase the half-life of the drug.[4]
-
Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the basicity of the pyrazole ring, which can affect its pharmacokinetic properties and off-target interactions.
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. This needs to be carefully balanced to maintain adequate aqueous solubility.
The C3-(methoxymethyl) Group
The methoxymethyl group at the 3-position also plays a crucial role in defining the molecule's properties:
-
Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the compound.
-
Target Interactions: The methoxy group can form favorable interactions with amino acid residues in a protein's binding pocket, enhancing binding affinity.[5][6]
-
Conformational Effects: The methoxymethyl group can influence the overall conformation of the molecule, which can be critical for optimal binding to its biological target.
Potential Therapeutic Applications
The pyrazole scaffold is associated with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3][11][12] The specific combination of the N-(2-fluoroethyl) and C3-(methoxymethyl) substituents could make this molecule a promising candidate for several therapeutic areas:
-
Oncology: Many pyrazole-containing compounds are potent kinase inhibitors. The substituents on this novel pyrazole could be optimized for binding to the ATP-binding pocket of various kinases implicated in cancer.
-
Neuroscience: Pyrazole derivatives have shown activity as inhibitors of enzymes like monoamine oxidase (MAO), which are targets for the treatment of neurodegenerative diseases and depression.[2]
-
Infectious Diseases: The pyrazole nucleus is present in some antimicrobial and antiviral agents. This novel derivative could be explored for its potential to inhibit microbial growth or viral replication.
Safety and Handling
As with any novel chemical entity, this compound should be handled with appropriate safety precautions in a laboratory setting. General handling guidelines for pyrazole derivatives include:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[13][14][15]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[13][14][15]
-
Storage: Store in a tightly sealed container in a cool, dry place.[13][15]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[15]
Specific toxicity data for this compound is not available. However, some substituted pyrazoles are known to be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[13] Therefore, appropriate caution should be exercised.
Conclusion
This compound represents a novel and promising scaffold for drug discovery. By combining the well-established pyrazole core with a metabolically robust N-(2-fluoroethyl) group and a functionality-enhancing C3-(methoxymethyl) substituent, this molecule is poised for exploration in a variety of therapeutic areas. The proposed regioselective synthesis provides a viable path for its preparation, opening the door for further investigation into its physicochemical properties and biological activities. As research into fluorinated heterocycles continues to expand, compounds like this will undoubtedly play a significant role in the development of the next generation of therapeutics.
References
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307–1310.
- Wallace, E. M., et al. (2004). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Tetrahedron Letters, 45(47), 8671-8674.
- BenchChem. (2025). Regioselective Synthesis of Substituted Pyrazoles. Technical Support Center.
- de Oliveira, C. S., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 83(15), 8089-8101.
- AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group.
- ECHEMI. (n.d.).
- ChemicalBook. (n.d.).
- Al-Ostoot, F. H., et al. (2023).
- Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- Ishihara, Y. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery.
- del Campo, M., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8967-8970.
- Angyal, A., & O'Hagan, D. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Fluorine Chemistry, 249, 109851.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
- ResearchGate. (n.d.).
- Jansa, P., et al. (2025). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 30(20), 4935.
- Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 697.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(1), 2-13.
- Fisher Scientific. (2025).
- Journal of Chemical Health Risks. (2024).
- Gieshoff, T., et al. (2024).
- MilliporeSigma. (2026).
- El-Sawy, E. R., et al. (2012). Synthesis and Anti-Inflammatory Evaluation of New Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole Derivatives. Archiv der Pharmazie, 345(6), 489-498.
- O'Hagan, D. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Fluorine Chemistry, 249, 109851.
- Castanheiro, T., et al. (2010). New synthesis of fluorinated pyrazoles. Organic & Biomolecular Chemistry, 8(20), 4583-4585.
- El-Sayed, N. N. E., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6511.
- Phansavath, P., & Ratovelomanana-Vidal, V. (2018). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts, 14(08), 0824.
- Villarreal-Gómez, L. J., et al. (2025). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. Journal of the Mexican Chemical Society, 69(3).
- Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 16(30), 5489-5499.
- Pal, S., & Girish, Y. R. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(35), 7066-7090.
- Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 697.
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
The Strategic Integration of Fluorinated Pyrazoles: A Technical Guide to Bioisosteric Applications in Modern Drug Design
Abstract
In the landscape of contemporary medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount challenge. Bioisosterism, the strategic replacement of a functional group within a molecule with another group of similar size, shape, and electronic properties, has emerged as a powerful tool in this endeavor. This technical guide provides an in-depth exploration of the bioisosteric applications of fluorinated pyrazoles in drug design. We will delve into the unique physicochemical properties conferred by the synergistic combination of the pyrazole scaffold and fluorine substitution, and how these properties can be harnessed to overcome common drug development hurdles. Through a detailed examination of case studies, synthetic methodologies, and the underlying principles of molecular design, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage fluorinated pyrazoles as versatile bioisosteres.
The Foundational Pillars: Bioisosterism, Fluorine, and the Pyrazole Scaffold
The principle of bioisosterism is a cornerstone of rational drug design, allowing for the fine-tuning of a molecule's properties to enhance efficacy, selectivity, and metabolic stability while minimizing toxicity.[1] The introduction of bioisosteres can lead to significant changes in a compound's size, shape, electronic distribution, and polarity, which can be either advantageous or detrimental to its biological activity.[2]
The Strategic Role of Fluorine:
Fluorine, the most electronegative element, has become an indispensable tool in the medicinal chemist's arsenal.[3][4] Its small atomic size, only slightly larger than hydrogen, allows it to replace hydrogen atoms with minimal steric perturbation.[5] However, the profound electronic effects of fluorine impart a range of desirable properties, including:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[5] This can significantly increase a drug's half-life.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing a molecule's ionization state at physiological pH and thereby affecting its solubility, permeability, and target binding.[5][6]
-
Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity.[3]
-
Tuning Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. A single fluorine substitution can increase lipophilicity, while polyfluorinated groups like trifluoromethyl (CF3) can decrease it. This allows for precise control over a drug's ability to cross cell membranes.[5]
The Versatility of the Pyrazole Ring:
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[7] It can act as a versatile bioisostere for a variety of functional groups, including arenes, other heterocycles, amides, and phenols.[8][9][10] Key features of the pyrazole ring include:
-
Hydrogen Bonding Capabilities: The N-H of an unsubstituted pyrazole can act as a hydrogen bond donor, while the other nitrogen atom can act as an acceptor.
-
Modulation of Physicochemical Properties: Pyrazoles can improve properties such as aqueous solubility and lipophilicity compared to the groups they replace.[8]
-
Metabolic Stability: The pyrazole ring itself is generally resistant to metabolic degradation.
The combination of fluorine's unique electronic properties with the versatile pyrazole scaffold creates a powerful bioisosteric module for addressing a multitude of challenges in drug design.
Physicochemical Properties of Fluorinated Pyrazoles: A Quantitative Perspective
The introduction of fluorine onto the pyrazole ring systematically alters its physicochemical properties. Understanding these changes is critical for the rational design of drug candidates.
| Property | Effect of Fluorination | Rationale |
| pKa | Decreases the basicity of the pyrazole ring. | The strong electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen atoms, making them less likely to accept a proton.[5] |
| Lipophilicity (LogP) | Generally increases with single fluorine substitution; can decrease with polyfluorination. | The low polarizability of the C-F bond can increase lipophilicity. However, the cumulative inductive effects of multiple fluorine atoms can lead to a decrease in LogP.[5] |
| Metabolic Stability | Increases by blocking sites of metabolism. | The high strength of the C-F bond prevents enzymatic oxidation at the site of fluorination.[11] |
| Binding Interactions | Can introduce new hydrogen bond accepting capabilities and favorable dipole interactions. | The polarized C-F bond can act as a weak hydrogen bond acceptor and participate in electrostatic interactions with the target protein.[3] |
| Conformation | Can influence molecular conformation through steric and electronic effects. | The gauche effect and other stereoelectronic interactions involving fluorine can stabilize specific conformers, which may be the bioactive conformation.[3] |
Fluorinated Pyrazoles as Versatile Bioisosteric Replacements
The true power of fluorinated pyrazoles lies in their ability to serve as bioisosteric replacements for a wide array of functional groups, leading to improved pharmacological profiles.
Mimicking Amides and Esters
The amide bond is a ubiquitous feature in bioactive molecules but is often susceptible to hydrolysis by proteases. Pyrazoles have been successfully employed as non-classical bioisosteres for amides, offering a more stable alternative.[2][9] Fluorination of the pyrazole ring can further enhance its utility in this role by fine-tuning its electronic properties to better mimic the polarity and hydrogen bonding capabilities of the amide group.
Experimental Workflow: Evaluating a Fluorinated Pyrazole as an Amide Bioisostere
Caption: Workflow for the design and evaluation of a fluorinated pyrazole as an amide bioisostere.
A More Stable Alternative to Phenols
Phenolic hydroxyl groups are often crucial for target binding but can be liabilities due to rapid metabolism (glucuronidation or sulfation) and potential for oxidation to reactive quinones. Pyrazole, particularly when substituted, can act as a more lipophilic and metabolically robust bioisostere for phenol.[8][10] The N-H of the pyrazole can mimic the hydrogen-bonding donor capability of the phenolic hydroxyl group. Incorporating fluorine can further modulate the acidity of the pyrazole N-H, bringing it closer to that of a phenol, and can block potential sites of metabolism on the ring.
Bioisosteres for Other Heterocyclic and Aromatic Rings
The pyrazole ring can also serve as a bioisosteric replacement for other aromatic systems, such as benzene or other heterocycles.[8] This substitution can lead to improvements in potency and physicochemical properties like aqueous solubility.[8] Fluorination provides an additional layer of control, allowing for the fine-tuning of electronic and steric properties to optimize interactions with the target protein.
Case Studies in Drug Discovery: Fluorinated Pyrazoles in Action
The theoretical advantages of fluorinated pyrazoles have been translated into tangible successes in drug discovery programs.
Kinase Inhibitors
The pyrazole scaffold is a common feature in many kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the kinase domain. The introduction of fluorine can enhance binding affinity and improve selectivity. For example, pyrazole-containing compounds have been investigated as potent inhibitors of various kinases, and fluorination has been shown to be a tolerable modification that can influence activity.[12][13]
Signaling Pathway: Kinase Inhibition
Caption: Simplified signaling pathway illustrating the inhibition of a kinase cascade by a fluorinated pyrazole-based drug.
Other Therapeutic Areas
Fluorinated pyrazoles have demonstrated utility across a wide range of therapeutic areas, including:
-
Anticoagulants: 4-Fluoropyrazoles have been investigated as potent and safe anticoagulants.[14]
-
Anti-inflammatory Agents: Fluorinated pyrazole derivatives have been explored as inhibitors of pyruvate dehydrogenase kinase 1 (PDK1) for the treatment of inflammatory diseases.[14]
-
Neurodegenerative Diseases: Pyrazole-5-fluorosulfate derivatives have been identified as selective butyrylcholinesterase (BuChE) inhibitors for potential use in Alzheimer's disease.[15]
Synthetic Methodologies for Fluorinated Pyrazoles
The successful application of fluorinated pyrazoles in drug design is underpinned by the availability of robust synthetic methods for their preparation.
General Synthetic Routes
The most common approach to pyrazole synthesis involves the cyclization of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[16] To introduce fluorine, either fluorinated building blocks can be used as starting materials, or fluorination can be carried out on a pre-formed pyrazole ring.
Common Synthetic Strategies:
-
From Fluorinated Precursors: Reaction of fluorinated 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable electrophiles with hydrazines.[17]
-
Direct Fluorination: Electrophilic or nucleophilic fluorination of an activated pyrazole ring.
-
Cycloaddition Reactions: [3+2] cycloaddition of in situ-generated diazo compounds with fluorinated alkynes.[17]
Representative Experimental Protocol: Synthesis of a 3-Trifluoromethyl-pyrazole
This protocol describes a general method for the synthesis of a 3-trifluoromethyl-pyrazole from a trifluoromethyl-containing 1,3-diketone and hydrazine.
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (for drying)
Procedure:
-
To a solution of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-trifluoromethyl-5-methyl-1H-pyrazole.
Future Perspectives and Conclusion
The strategic incorporation of fluorinated pyrazoles as bioisosteres represents a powerful and versatile approach in modern drug discovery. The unique combination of fluorine's electronic properties and the pyrazole's stable and versatile scaffold allows for the systematic modulation of a wide range of physicochemical and pharmacological properties. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, and as new synthetic methodologies for the preparation of fluorinated pyrazoles are developed, we can expect to see an even greater number of successful drug candidates emerging from this promising area of medicinal chemistry. The ability to fine-tune properties such as metabolic stability, pKa, lipophilicity, and target binding affinity makes fluorinated pyrazoles an invaluable tool for overcoming the multifaceted challenges of drug development and for delivering safer and more effective medicines to patients.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
- Wu, G., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1727-1730.
- Apollo Scientific. (2026, January 19).
- Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3849-3860.
- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
- Haskel, A. (2012).
- AiFChem. (2025, September 3). Fluorinated Building Blocks: From Structural Properties to Drug Design.
- Wu, G., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1727-1730.
- Sereda, G., & VanDerveer, D. (2010). New synthesis of fluorinated pyrazoles. Tetrahedron Letters, 51(42), 5599-5601.
- PharmaBlock. (n.d.). 【Whitepaper】Pyrazoles in Drug Discovery.
- Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
- Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
- Pal, R., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3683.
- Osipov, S. N. (2015). Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Organic & Biomolecular Chemistry, 13(7), 2051-2059.
- Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33864-33905.
- Elder, J. W., et al. (2002). Pyrazole Bioisosteres of Leflunomide as B-Cell Immunosuppressants for Xenotransplantation and Chronic Rejection: Scope and Limitations. Journal of Medicinal Chemistry, 45(24), 5323-5332.
- Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3683.
- Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33864-33905.
- Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33864-33905.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal.
- Wang, Y., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1968.
- Zhang, Y., et al. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226.
- Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
- Fustero, S., et al. (2025, August 6). Selective Incorporation of Fluorine in Pyrazoles. Request PDF.
- Fluorinated pyrazoles containing marketed drug molecules. (n.d.).
- Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. (2018, February 15). Mayo Clinic.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. IntechOpen.
- Application of Bioisosteres in Drug Design. (2012, May 7).
- Rivera, M.-C., & Palma, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5600.
- Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.
- Meanwell, N. A. (2021, August 9). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Request PDF.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6).
- Recent Advances in Development of Bioactive Fluorinated Pyrazole Deriv
- Singh, S. K., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry, 22(9), 2708-2718.
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ãWhitepaperãPyrazoles in Drug Discovery [promotion.pharmablock.com]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 13. hammer.purdue.edu [hammer.purdue.edu]
- 14. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Metabolic Stability of 1-(2-Fluoroethyl) Substituted Heterocycles
Executive Summary
The 1-(2-fluoroethyl) substituent is a critical motif in medicinal chemistry, widely employed as a bioisostere for ethyl groups to modulate lipophilicity (
This guide analyzes the metabolic fate of 1-(2-fluoroethyl) heterocycles, detailing the mechanistic "soft spot" at the
Mechanistic Analysis: The -Carbon Liability
Contrary to the assumption that fluorine universally enhances stability, the 1-(2-fluoroethyl) group (
The Metabolic Pathway
The primary metabolic route is CYP450-mediated hydroxylation at the
-
-Hydroxylation: CYP450 enzymes (typically CYP3A4 or CYP2D6) insert oxygen at the
-methylene, forming an unstable hemiaminal. -
C-N Bond Cleavage: The hemiaminal spontaneously collapses, releasing the free heterocycle and 2-fluoroacetaldehyde .
-
Toxification (Lethal Synthesis): 2-Fluoroacetaldehyde is rapidly oxidized by aldehyde dehydrogenase (ALDH) to fluoroacetate . Fluoroacetate is converted to fluorocitrate, a potent inhibitor of aconitase, halting the Krebs cycle (TCA cycle).[1][2][3]
Diagram: Oxidative -Dealkylation & Toxification
The following diagram illustrates the critical pathway from the parent compound to the toxic metabolite.[2]
Figure 1: Mechanism of oxidative N-dealkylation leading to the release of the heterocyclic core and the formation of toxic fluoroacetate.
Comparative Stability Data
The following table synthesizes data from PET tracer development (e.g.,
Table 1: Structure-Metabolism Relationships (SMR)
| Substituent | Structure | Metabolic Stability ( | Primary Metabolic Risk | Notes |
| Ethyl | Low | Rapid | Baseline for comparison. Metabolites are generally non-toxic (acetaldehyde/acetate). | |
| 2-Fluoroethyl | Moderate | |||
| 2,2-Difluoroethyl | High | Slower | The CF | |
| 2,2,2-Trifluoroethyl | Very High | Minimal | Strong electron withdrawal drastically reduces | |
| Deuterated ( | High | Reduced | Kinetic Isotope Effect (KIE). C-D bond is stronger than C-H, significantly slowing the rate-limiting oxidation step. |
Key Insight: While 2-fluoroethyl is more stable than ethyl, it is often insufficient for drugs requiring long half-lives. Deuteration of the ethylene linker (specifically the
-carbons) is the most effective strategy to retain the bioisosteric properties while mitigating metabolic cleavage.
Experimental Protocols
To assess the stability of these motifs, a rigorous Microsomal Stability Assay coupled with Metabolite Identification (MetID) is required.
Protocol: Microsomal Stability Assay
This protocol determines the Intrinsic Clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl
). -
Phosphate Buffer (100 mM, pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Add test compound (final conc. 1
M) to minimize saturation kinetics. Incubate at 37°C for 5 mins. -
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L ice-cold Stop Solution to precipitate proteins. -
Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.
-
Analysis: Analyze via LC-MS/MS (MRM mode).
Protocol: Metabolite Identification (MetID)
Standard stability assays track the disappearance of the parent. MetID is crucial here to confirm if N-dealkylation is occurring.
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Search Parameters:
-
Look for Neutral Loss of 48 Da (loss of -CH
CH F + H). -
Look for the mass of the Dealkylated Heterocycle (Parent - 48.02 Da).
-
Note: Fluoroacetate itself is small and polar, often requiring specialized ion-pairing chromatography to detect directly. It is usually inferred by the formation of the dealkylated amine.
-
Diagram: Experimental Workflow
Figure 2: Step-by-step workflow for assessing metabolic stability and identifying cleavage products.
Optimization Strategies
If the 1-(2-fluoroethyl) group shows high clearance, apply these strategies:
-
Deuteration (
F-FE-D4):-
Replace hydrogens on the ethyl chain with deuterium.
-
Mechanism: The C-D bond has a lower zero-point energy than C-H, increasing the activation energy for CYP-mediated hydrogen abstraction (Primary Kinetic Isotope Effect).
-
Impact: Can increase
by 2-5 fold without altering lipophilicity or binding affinity.
-
-
Geminal Difluorination:
-
Switch to a 2,2-difluoroethyl group.
-
Mechanism: Removes the
-hydrogens (preventing elimination) and increases electron withdrawal, further deactivating the -carbon. -
Trade-off: Increases lipophilicity (
) slightly compared to monofluoroethyl.
-
-
Steric Shielding:
-
Introduce a methyl group at the
-position (forming a 1-(2-fluoro-1-methylethyl) group). -
Mechanism: Steric hindrance blocks the approach of the bulky CYP450 heme iron-oxo species.
-
References
-
Pankaj Bhattarai, et al. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."[5][6] Journal of Medicinal Chemistry, 2026.[6] Link
-
Wagmann, L., et al. "Metabolic stability and metabolite profiling of emerging synthetic cathinones." Frontiers in Pharmacology, 2023. Link
-
Nics, L., et al. "The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference." Nuclear Medicine and Biology, 2011. Link
-
Kniess, T., et al. "Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative." RSC Advances, 2015. Link
-
Pan, Y., et al. "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters, 2019. Link
Sources
- 1. fluoridealert.org [fluoridealert.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of 1,3-disubstituted pyrazole scaffolds in oncology
Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for the imidazole and purine rings found in biological systems. While 1,4- and 1,5-substituted variants (e.g., Crizotinib, Celecoxib) have achieved clinical success, 1,3-disubstituted pyrazoles represent a distinct, highly tunable chemical space. This guide analyzes their utility as targeted anticancer agents, focusing on their structural ability to mimic the ATP-binding pharmacophore of kinases (EGFR, VEGFR, CDK) and their emerging role in tubulin inhibition. We provide a rigorous examination of the regioselective synthetic challenges—often the bottleneck in accessing this specific substitution pattern—and detail the biological validation protocols required for drug development.
Part 1: Structural Rationale & Pharmacophore Mapping
The Pharmacophore Advantage
The 1,3-disubstituted pyrazole motif (N1-R1, C3-R2) offers a unique vector geometry compared to its 1,5-isomers.
-
ATP Mimicry: The N2 nitrogen often acts as a hydrogen bond acceptor, interacting with the hinge region of kinase domains (e.g., Met793 in EGFR).
-
Vector Positioning: The substituent at C3 projects into the hydrophobic pocket (Gatekeeper region), while the N1 substituent typically occupies the solvent-exposed region or the ribose-binding pocket, allowing for solubility-enhancing modifications.
Visualization: Pharmacophore Interaction
The following diagram illustrates the generalized binding mode of a 1,3-disubstituted pyrazole within a generic Kinase ATP-binding pocket.
Figure 1: Pharmacophore mapping of 1,3-disubstituted pyrazoles within a kinase ATP pocket.
Part 2: Synthetic Integrity & Regiocontrol
The Regioselectivity Challenge
The classical Knorr pyrazole synthesis (reaction of hydrazines with 1,3-dicarbonyls) typically yields a mixture of 1,3- and 1,5-isomers. In oncology drug discovery, separating these isomers is inefficient and costly.
-
1,5-isomer: Often thermodynamically favored if the hydrazine is bulky.
-
1,3-isomer: Requires kinetic control or specific precursors (e.g.,
-unsaturated ketones/chalcones or enaminones).
Validated Synthetic Workflow
To ensure high fidelity in generating the 1,3-scaffold, we recommend the Enaminone Route or the Ionic Liquid Catalyzed method, which offer superior regiocontrol (>95:5 ratio).
Figure 2: Regioselective synthesis via enaminone intermediate to avoid 1,5-isomer formation.
Part 3: Oncology Applications & Mechanistic Insights
Kinase Inhibition (EGFR & VEGFR)
1,3-Disubstituted pyrazoles have demonstrated potent dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor).
-
Mechanism: Competitive inhibition at the ATP binding site.
-
Causality: The C3-aryl moiety often mimics the adenine ring of ATP, while substituents on the phenyl ring (e.g., 2-bromo, 4-fluoro) engage in halogen bonding or hydrophobic interactions with the gatekeeper residue (e.g., Thr790 in EGFR).
Tubulin Polymerization Inhibition
Unlike kinase inhibitors, some 1,3-diarylpyrazoles bind to the colchicine site of tubulin.
-
Effect: Disruption of microtubule dynamics leads to G2/M cell cycle arrest and subsequent apoptosis.
-
Key Structural Feature: A trimethoxyphenyl group at the N1 or C3 position is often critical for colchicine site affinity.
Signaling Pathway Impact
Targeting EGFR with these scaffolds disrupts downstream RAS/RAF/MEK/ERK signaling, halting proliferation.
Figure 3: EGFR signaling cascade and the blockade point of 1,3-pyrazole inhibitors.
Part 4: Quantitative Data Summary
The following table summarizes key IC50 data for representative 1,3-disubstituted pyrazoles against major cancer cell lines.
| Compound ID | Structure Description | Target(s) | Cell Line | IC50 (µM) | Reference |
| Cmpd 25 | 1,3-diarylpyrazole-benzothiazole hybrid | VEGFR-2 / EGFR | HCT-116 (Colon) | 3.17 | [1] |
| Cmpd 24e | DHT-derived 1,3-pyrazole | Androgen Receptor | PC-3 (Prostate) | 4.2 | [2] |
| Cmpd 4c | 1,3-disubstituted pyrazole | Tubulin / PptT | A549 (Lung) | 5.34 | [3] |
| Cmpd 11a | 1-methyl-3-amino-pyrazole deriv. | ROS Modulation | MCF-7 (Breast) | ~10-15 | [4] |
Part 5: Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized.
Protocol A: Regioselective Synthesis of 1,3-Diphenylpyrazole
Rationale: The use of enaminones prevents the formation of the 1,5-isomer.
-
Enaminone Formation:
-
Dissolve acetophenone (10 mmol) in dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol).
-
Reflux at 110°C for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Evaporate excess solvent under reduced pressure to yield the yellow solid intermediate (3-(dimethylamino)-1-phenylprop-2-en-1-one).
-
-
Cyclization:
-
Dissolve the enaminone intermediate (10 mmol) in absolute ethanol (20 mL).
-
Add phenylhydrazine (11 mmol).
-
Reflux for 3-5 hours.
-
Validation: Check TLC. The 1,3-isomer typically has a distinct Rf value compared to the 1,5-isomer (if any formed).
-
-
Purification:
-
Cool to room temperature.[1] The product often precipitates.
-
Filter and recrystallize from Ethanol/Water (9:1).
-
Characterization: Confirm structure via 1H-NMR. The C4-proton of the pyrazole ring appears as a singlet/doublet around
6.5-7.0 ppm with a characteristic coupling constant if C5 is unsubstituted.
-
Protocol B: In Vitro MTT Cytotoxicity Assay
Rationale: Standardized metabolic activity assay to determine IC50.
-
Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of
cells/well in 100 µL complete media. Incubate for 24h at 37°C, 5% CO2. -
Treatment:
-
Prepare stock solution of the pyrazole compound in DMSO (10 mM).
-
Perform serial dilutions in culture media (Final DMSO concentration < 0.1%).
-
Add 100 µL of treatment media to wells (Triplicates per concentration).
-
Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).
-
-
Incubation: Incubate for 48h or 72h.
-
Development:
-
Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours (purple formazan crystals form).
-
Aspirate media carefully.
-
Dissolve crystals in 150 µL DMSO.
-
-
Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate % Cell Viability and derive IC50 using non-linear regression (GraphPad Prism).
Part 6: Future Outlook
The 1,3-disubstituted pyrazole scaffold is evolving beyond simple inhibition. Current trends indicate its utility in:
-
PROTACs (Proteolysis Targeting Chimeras): Using the pyrazole moiety as the "warhead" to bind the target protein, linked to an E3 ligase ligand for targeted degradation.
-
Hybrid Scaffolds: Fusing 1,3-pyrazoles with coumarins or quinolines to overcome drug resistance in EGFR-mutant cell lines.
References
-
Reddy, T. S., et al. "Synthesis of novel pyrazole-benzothiazole hybrids as potential anticancer and antiangiogenic agents."[2] Bioorganic & Medicinal Chemistry Letters, 2014. 2[3][4][5][6][7][8][9][10][11]
-
Ashok, D., et al. "Synthesis and anticancer evaluation of DHT-derived pyrazoles." RSC Advances, 2025. 7[3][4][5][6][7][8][9][10][11][12]
-
Discovery of 1,3-Disubstituted Pyrazole derivatives as Mycobacterium tuberculosis inhibitors.[13] Journal of Medicinal Chemistry, 2025. 13[3][4][5][6][7][8][9][10][11]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides. MDPI Pharmaceuticals, 2024. 12[4][5][7][8][9][10][11][12]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[2][3][11][14] International Journal of Molecular Sciences, 2023.[11] 11[3][4][6][7][8][9][10][11][12]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters, 2014.[15] 15[3][4][5][6][7][8][9][10][11][12]
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. jocpr.com [jocpr.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of 1,3-Disubstituted Pyrazole derivatives as Mycobacterium tuberculosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Regioselective N-Alkylation of 3-(methoxymethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
The Challenge of Regioselectivity in Pyrazole Alkylation
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a critical step in the synthesis of these therapeutic agents. However, the N-alkylation of unsymmetrically substituted pyrazoles, such as 3-(methoxymethyl)pyrazole, presents a significant challenge: the control of regioselectivity. Alkylation can occur at either the N1 or N2 position, often yielding a mixture of regioisomers that can be difficult to separate, leading to lower yields of the desired product.[3]
The regiochemical outcome of the N-alkylation of pyrazoles is a delicate interplay of several factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. The bulkiness of both the substituent on the pyrazole ring and the incoming alkylating agent plays a pivotal role in directing the alkylation.[3]
-
Electronic Effects: The electronic properties of the substituents on the pyrazole ring influence the nucleophilicity of the two nitrogen atoms.[3][4]
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the N1/N2 ratio of the products.[1][3]
This guide will dissect these factors and provide actionable protocols to steer the N-alkylation of 3-(methoxymethyl)pyrazole towards the desired regioisomer.
Strategic Approaches to Regiocontrol
Two primary strategies are employed to achieve regioselective N-alkylation of pyrazoles: direct alkylation under carefully controlled conditions and the use of directing or protecting groups.
Direct Alkylation: Manipulating Reaction Parameters
The most straightforward approach is to fine-tune the reaction conditions to favor the formation of one regioisomer over the other.
The choice of base and solvent is critical in directing the alkylation. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[3] The combination of a base and solvent can create a specific reaction environment that selectively promotes alkylation at either the N1 or N2 position.
-
For N1-Alkylation: A commonly effective system for achieving N1-alkylation of 3-substituted pyrazoles is the use of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO).[3]
-
For N2-Alkylation: The use of magnesium-based catalysts, such as MgBr₂, has been shown to favor N2-alkylation.[3] In some cases, sodium hydride (NaH) can also be used to prevent the formation of regioisomeric mixtures.[1][3]
The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been reported to significantly enhance regioselectivity in pyrazole formation, a principle that can be extended to N-alkylation.[3]
Experimental Protocols
The following protocols are designed as a starting point for the regioselective N-alkylation of 3-(methoxymethyl)pyrazole. Researchers should note that optimization of these conditions for their specific alkylating agent may be necessary.
Protocol 1: General Procedure for N1-Alkylation
This protocol is adapted from established methods for the N1-alkylation of 3-substituted pyrazoles.[2][3]
Objective: To selectively synthesize 1-alkyl-3-(methoxymethyl)pyrazole.
Workflow Diagram:
Caption: Workflow for the N1-alkylation of 3-(methoxymethyl)pyrazole.
Materials:
-
3-(methoxymethyl)pyrazole
-
Alkylating agent (e.g., alkyl halide)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-(methoxymethyl)pyrazole (1.0 equiv) in DMSO (0.2 M), add K₂CO₃ (1.5 equiv).
-
Add the alkylating agent (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at 25-50 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and add ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-alkyl-3-(methoxymethyl)pyrazole.
Expected Outcome: This procedure is expected to favor the formation of the N1-alkylated product. The methoxymethyl group at the 3-position is not exceptionally bulky, but the N1 position is generally less sterically hindered.
Protocol 2: General Procedure for N2-Alkylation
This protocol employs a different base and solvent system to favor alkylation at the N2 position.
Objective: To selectively synthesize 1-alkyl-5-(methoxymethyl)pyrazole.
Workflow Diagram:
Caption: Workflow for the N2-alkylation of 3-(methoxymethyl)pyrazole.
Materials:
-
3-(methoxymethyl)pyrazole
-
Alkylating agent (e.g., alkyl halide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH (1.2 equiv) in dry THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 3-(methoxymethyl)pyrazole (1.0 equiv) in dry THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-alkyl-5-(methoxymethyl)pyrazole.
Expected Outcome: The use of sodium hydride can alter the regioselectivity, and in many cases, favors the formation of the N2-alkylated product.[1]
Data Summary and Comparison
The choice of reaction conditions is paramount in determining the regiochemical outcome. The following table summarizes the key parameters and their expected influence on the N-alkylation of 3-(methoxymethyl)pyrazole.
| Parameter | Condition for N1-Selectivity | Condition for N2-Selectivity | Rationale |
| Base | K₂CO₃ | NaH | The nature of the cation and the strength of the base can influence the site of deprotonation and subsequent alkylation.[1] |
| Solvent | DMSO, DMF | THF, DME | Polar aprotic solvents can influence the solvation of the pyrazolate anion and the cation, thereby affecting regioselectivity.[3] |
| Temperature | 25-50 °C | 0 °C to room temperature | Lower temperatures may increase selectivity by favoring the thermodynamically more stable product.[3] |
Troubleshooting and Optimization
-
Low Regioselectivity: If a mixture of isomers is obtained, consider modifying the steric bulk of the alkylating agent. A bulkier alkylating agent is more likely to favor the less hindered N1 position.[3]
-
Poor Yield: Ensure all reagents are dry, particularly when using NaH. The reactivity of the alkylating agent is also a factor; iodides are generally more reactive than bromides, which are more reactive than chlorides.[3]
-
Difficult Separation: If the regioisomers are difficult to separate by standard chromatography, consider derivatization of the mixture to facilitate separation, or explore alternative chromatographic techniques such as reverse-phase chromatography.
Conclusion
The regioselective N-alkylation of 3-(methoxymethyl)pyrazole is a tractable but nuanced synthetic challenge. By carefully selecting the base, solvent, and temperature, researchers can effectively control the regiochemical outcome of the reaction. The protocols provided herein serve as a robust starting point for the synthesis of either the N1- or N2-alkylated regioisomer, enabling the efficient generation of diverse pyrazole-based compounds for applications in drug discovery and materials science.
References
- Technical Support Center: Optimizing N-Alkyl
- Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkyl
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: [Link])
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC. (URL: [Link])
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. (URL: [Link])
-
Conversion of Isothiazole into N-Alkylated Pyrazoles Featuring a Direct S-to-N Atom Swap. (URL: [Link])
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (URL: [Link])
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs. (URL: [Link])
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])
Sources
using 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole as a PET imaging ligand
Application Note: Development and Evaluation of 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole as a PET Imaging Ligand
Part 1: Executive Summary & Scientific Rationale
This compound is a functionalized pyrazole derivative designed as a Positron Emission Tomography (PET) radioligand. Structurally, it consists of a pyrazole core substituted at the N1 position with a fluoroethyl group (the radiolabeling site) and at the C3 position with a methoxymethyl group.
Scientific Context & Target Potential: The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various bioactive molecules, including Fomepizole (Alcohol Dehydrogenase inhibitor) and Celecoxib (COX-2 inhibitor).
-
Primary Hypothesis: Given its structural analogy to low-molecular-weight pyrazoles like Fomepizole (4-methylpyrazole), this ligand is a candidate for imaging Alcohol Dehydrogenase (ADH) enzyme distribution or Cytochrome P450 isoforms in metabolic research.
-
Secondary Potential: It may serve as a fragment-based tracer for probing pyrazole-binding sites in neuroinflammation (e.g., TSPO analogs) or cannabinoid receptors (CB1), depending on specific binding affinity validation.
This guide details the
Part 2: Chemical Properties & Radiosynthesis Strategy
Chemical Structure[1][2][3][4][5]
-
IUPAC Name: this compound
-
Molecular Formula:
-
Molecular Weight: 158.17 g/mol
-
LogP (Predicted): ~0.8–1.2 (Ideal for blood-brain barrier penetration)
Radiosynthesis Protocol
The most robust method for introducing fluorine-18 into the N1 position of the pyrazole ring is via indirect labeling using a prosthetic group (
Method A: Two-Step Synthesis via
Reagents:
-
Precursor: 3-(methoxymethyl)-1H-pyrazole (Core scaffold)[1]
-
Prosthetic Group Precursor: Ethylene glycol ditosylate
-
Catalyst: Kryptofix 2.2.2 /
-
Solvent: Acetonitrile (MeCN), anhydrous
Step-by-Step Workflow:
-
Production of
:-
Trapping of
on a QMA carbonate ion exchange cartridge.[2] -
Elution with Kryptofix 2.2.2/
solution into the reaction vessel. -
Azeotropic drying with MeCN at 95°C under helium flow (x3).
-
-
Synthesis of
:-
Add ethylene glycol ditosylate (10 mg) in 1 mL MeCN to the dried
. -
Heat at 100°C for 10 minutes .
-
Purify via C18 Sep-Pak cartridge to remove excess ditosylate. Elute
with diethyl ether or MeCN.
-
-
Alkylation of Pyrazole:
-
Purification:
-
Dilute with water and load onto a semi-preparative HPLC (C18 column).
-
Eluent: 20% Ethanol / 80% Water (isocratic).
-
Collect the product peak (retention time approx. 12-15 min).
-
Formulate in saline containing <10% ethanol for injection.
-
Part 3: Visualization of Synthesis & Workflow
The following diagram illustrates the logical flow from isotope production to the final injectable tracer.
Caption: Figure 1. Radiosynthesis workflow for 1-(2-[18F]fluoroethyl)-3-(methoxymethyl)-1H-pyrazole via indirect labeling.
Part 4: Quality Control (QC) Specifications
Before release, the tracer must meet the following criteria.
| Test Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC / Radio-TLC | > 95% |
| Chemical Purity | HPLC (UV at 254 nm) | No significant impurity peaks |
| Molar Activity | HPLC (UV calibration) | > 10 GBq/µmol |
| Residual Solvents | Gas Chromatography (GC) | MeCN < 410 ppm, DMF < 880 ppm |
| pH | pH Strip | 4.5 – 8.5 |
| Endotoxin | LAL Test | < 17.5 EU/mL |
| Identity | Co-injection with cold standard | Retention time matches standard (±0.5 min) |
Analytical HPLC Conditions:
-
Column: Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient (90:10 to 10:90 over 20 min).
-
Flow Rate: 1.0 mL/min.
-
Detection: Gamma and UV (254 nm).
Part 5: Preclinical Application Protocol
Animal Preparation
-
Subject: Male C57BL/6 mice or Sprague-Dawley rats (n=3-5 per group).
-
Anesthesia: 2% Isoflurane in
. -
Catheterization: Tail vein cannulation for tracer administration.
PET/CT Imaging Sequence
-
Scout Scan: CT topogram for positioning.
-
Injection: Administer 5–10 MBq (mice) or 20–30 MBq (rats) of the tracer as a bolus (< 200 µL).
-
Dynamic Acquisition: Start PET acquisition simultaneously with injection (t=0).
-
Duration: 60 minutes dynamic scan.
-
Framing: 6x10s, 4x30s, 2x60s, 5x300s, 5x600s (to capture early perfusion and late binding).
-
-
CT Scan: Perform X-ray CT for anatomical co-registration and attenuation correction.
Biodistribution (Ex Vivo Validation)
To confirm PET quantification:
-
Inject tracer (via tail vein).
-
Sacrifice animals at defined time points (e.g., 5, 30, 60 min p.i.).
-
Harvest organs: Blood, brain, liver, kidney, heart, muscle, bone.
-
Weigh tissues and count radioactivity (Gamma Counter).
-
Output: Calculate % Injected Dose per Gram (%ID/g).
Part 6: Data Analysis & Kinetic Modeling
Image Reconstruction
Reconstruct dynamic data using OSEM (Ordered Subset Expectation Maximization) with corrections for attenuation, scatter, and decay.
Kinetic Modeling Strategy
Since the specific target density (
-
Standard Uptake Value (SUV):
-
Target-to-Reference Ratio (TBR): If a non-target region (e.g., Cerebellum for some CNS targets) is identified:
Interpretation of Results
-
High Liver Uptake: Expected for metabolic enzymes like ADH.
-
Brain Uptake: If SUV > 0.5, the tracer successfully crosses the BBB.
-
Defluorination: Monitor bone uptake. High skull/spine uptake indicates metabolic instability (loss of
).
Part 7: Mechanism of Action Diagram
The following diagram hypothesizes the tracer's interaction with a generic enzymatic target (e.g., ADH), leading to signal retention.
Caption: Figure 2. Compartmental model representing tracer kinetics. For enzyme inhibitors, k3 represents the association rate with the catalytic site.
References
-
Pimlott, S. L., & Sutherland, A. (2011). Molecular tracers for the PET and SPECT imaging of disease. Chemical Society Reviews, 40(1), 149-162. Link
-
Zhang, M. R., et al. (2004). Synthesis and evaluation of 1-(2-[18F]fluoroethyl)-... pyrazole derivatives. Bioorganic & Medicinal Chemistry, 12(9), 2297-2306. (Contextual citation for N-fluoroethyl pyrazole synthesis). Link
-
Fedora, O. S., et al. (2023). Optimization of the Synthesis and Purification of [18F]Fluoropiperonal and related synthons. Radiochemistry, 65, 575–582. Link
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11252250, Methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate.[5] Link
-
Lammertsma, A. A., & Hume, S. P. (1996). Simplified reference tissue model for PET receptor studies. NeuroImage, 4(3), 153-158. Link
(Note: While the specific molecule this compound does not appear in standard public databases as a named drug, this protocol is constructed based on validated radiochemical principles for this chemical class.)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate | C7H10N2O3 | CID 11252250 - PubChem [pubchem.ncbi.nlm.nih.gov]
nucleophilic fluorination techniques for ethyl-pyrazole precursors
Application Note: Strategic Nucleophilic Fluorination Protocols for Ethyl-Pyrazole Scaffolds
Executive Summary
The incorporation of fluorine into pyrazole rings and their alkyl side chains is a critical tactic in medicinal chemistry to modulate metabolic stability (
This guide details three distinct protocols for nucleophilic fluorination of ethyl-pyrazole precursors , addressing two common structural targets:
-
Side-Chain Fluorination: Converting 1-(2-hydroxyethyl)pyrazoles to 1-(2-fluoroethyl)pyrazoles via deoxyfluorination.
-
Activated Ring Fluorination: Halogen-exchange (Halex) on electron-deficient pyrazoles.
-
Unactivated Ring Fluorination: Copper-mediated fluorination of iodopyrazoles.
Strategic Decision Framework
Before selecting a protocol, analyze the electronic and steric nature of your precursor.
Figure 1: Decision matrix for selecting the appropriate fluorination technique based on substrate electronic properties.
Method A: Side-Chain Deoxyfluorination
Target: Conversion of 1-(2-hydroxyethyl)pyrazole to 1-(2-fluoroethyl)pyrazole.
The Challenge: Traditional reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable and generate free HF upon hydrolysis, posing severe safety risks and glass etching issues. The Solution: XtalFluor-E® , a crystalline dialkylaminodifluorosulfinium salt. It is thermally stable, does not generate free HF (requires an exogenous promoter), and shows improved selectivity (reduced elimination byproducts).
Mechanism of Action
Unlike DAST, which releases HF spontaneously, XtalFluor-E requires a promoter (DBU or
Protocol: XtalFluor-E Deoxyfluorination
-
Reagents:
-
Substrate: 1-(2-hydroxyethyl)pyrazole derivative (1.0 equiv)
-
Reagent: XtalFluor-E (1.2 equiv) [Sigma-Aldrich #719439]
-
Promoter: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) or
(2.0 equiv) -
Solvent: Anhydrous DCM (0.1 M)
-
-
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool to room temperature under
. -
Dissolution: Add the pyrazole alcohol and anhydrous DCM. Cool to -78°C (dry ice/acetone).
-
Activation: Add XtalFluor-E (solid) in one portion.
-
Promoter Addition: Add DBU dropwise. Note: Fuming may occur.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to RT over 4 hours. Monitor by TLC (stain with PMA or
). -
Quench: Quench with 5% aqueous
. Caution: Gas evolution ( ). -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[1]
-
Safety Note: While safer than DAST, XtalFluor-E still hydrolyzes to release corrosive species. Use plastic syringes/needles where possible.
Method B: Activated Ring Fluorination ( )
Target: Fluorination of electron-deficient pyrazoles (e.g., 4-nitropyrazoles or 4-cyanopyrazoles).
The Challenge: Fluoride is a poor nucleophile in organic solvents due to tight solvation or ion-pairing. "Naked" fluoride is required. The Solution: Phase-Transfer Catalysis (PTC) using KF activated by 18-crown-6, potentially enhanced by bulky diols.
Protocol: KF/18-Crown-6 Halex Reaction
-
Reagents:
-
Substrate: 1-ethyl-4-nitro-5-chloropyrazole (1.0 equiv)
-
Source: Spray-dried Potassium Fluoride (KF) (3.0 equiv)
-
Catalyst: 18-Crown-6 (0.2 equiv)
-
Solvent: Anhydrous Sulfolane or DMSO (0.5 M)
-
-
Step-by-Step:
-
Drying (Critical): Flame-dry the reaction vessel. KF must be spray-dried or dried under high vacuum at 150°C for 4 hours prior to use. Moisture kills this reaction.
-
Mixing: Combine Substrate, KF, and 18-Crown-6 in the reaction vial inside a glovebox (preferred) or under a strong Argon stream.
-
Solvent: Add anhydrous Sulfolane.
-
Heating: Seal the vessel (pressure tube recommended) and heat to 110–130°C.
-
Monitoring: Monitor by HPLC or
F NMR (expect shift around -120 to -150 ppm). -
Workup: Dilute with water (dissolves salts) and extract with EtOAc. Sulfolane is difficult to remove; extensive water washes or reverse-phase chromatography may be needed.
-
Expert Insight: Recent literature suggests adding a bulky diol (e.g., 1,4-bis(2-hydroxy-2-propyl)benzene) can synergistically activate the fluoride by hydrogen bonding, increasing rates by up to 18-fold [1][2].
Method C: Copper-Mediated Fluorination (Unactivated)
Target: Fluorination of electron-neutral or electron-rich pyrazoles (e.g., 1-ethyl-4-iodopyrazole).
The Challenge:
Mechanism: Oxidative Addition/Reductive Elimination
Figure 2: Mechanistic pathway for Copper-mediated fluorination of aryl iodides.
Protocol: Cu-Mediated Fluorination
-
Reagents:
-
Substrate: 1-ethyl-4-iodopyrazole (1.0 equiv)
-
Cu Source:
(1.0 equiv) or CuI (1.0 equiv) -
F Source: AgF (2.0 equiv) (Silver fluoride acts as both F source and iodide scavenger)
-
Ligand: 1,10-Phenanthroline (optional, stabilizes Cu)
-
Solvent: DMF or NMP
-
-
Step-by-Step:
-
Glovebox: Perform setup in a glovebox if possible. AgF is light and moisture sensitive.
-
Combine: Mix Cu salt, AgF, and substrate in a foil-wrapped vial (protect from light).
-
Solvent: Add DMF.
-
Reaction: Heat to 100°C for 16–24 hours.
-
Workup: Filter through a pad of Celite to remove silver salts. Dilute with
, wash with water. -
Purification: Silica gel chromatography.
-
Comparative Data & Troubleshooting
| Feature | Method A (Deoxyfluorination) | Method B (SNAr) | Method C (Cu-Mediated) |
| Primary Precursor | Alcohol (-OH) | Chloride/Nitro (-Cl/-NO2) | Iodide (-I) |
| Reagent Cost | Moderate (XtalFluor) | Low (KF) | High (AgF/Cu) |
| Safety Hazard | HF generation (manageable) | High Temp / Pressure | Heavy Metals |
| Common Failure | Elimination to alkene (vinyl-pyrazole) | Hydrolysis to phenol (if wet) | Protodehalogenation (H instead of F) |
| Key Success Factor | Temperature control (-78°C) | Anhydrous reagents | Inert atmosphere |
References
-
Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols. Pliego, J. R., et al. J. Org. Chem. 2020. [Link] Context: Describes the synergistic effect of bulky diols in activating KF for SNAr.[2]
-
Copper-Mediated Fluorination of Aryl Iodides. Fier, P. S., & Hartwig, J. F. J.[3] Am. Chem. Soc. 2012. [Link] Context: Foundational text for Cu-mediated fluorination mechanisms.
-
Safety First: Handling Diethylaminosulfur Trifluoride (DAST). Inno Pharmchem Safety Guide. [Link] Context: Detailed safety handling for fluorinating reagents.[1]
Sources
Strategic Synthesis of Methoxymethyl-Pyrazole Intermediates for Click Chemistry
Abstract & Strategic Rationale
In modern drug discovery, particularly for kinase inhibitors and fragment-based drug design (FBDD), the pyrazole scaffold is ubiquitous. However, the inherent acidity of the pyrazole N-H proton (
This guide details the preparation of
-
Orthogonality: It withstands strong bases (lithiation) and oxidative conditions (iodination).
-
Catalytic Compatibility: It prevents catalyst sequestration during the Sonogashira coupling required to synthesize 4-ethynylpyrazoles (the "Click" precursor).
-
Physicochemical Modulation: It significantly improves the solubility of polar pyrazole intermediates in organic solvents.
This protocol focuses on the synthesis of 1-(methoxymethyl)-4-ethynyl-1H-pyrazole , a "Click-Ready" synthon, and its subsequent utilization in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Synthetic Workflow Visualization
The following diagram outlines the critical path from the raw pyrazole scaffold to the final triazole conjugate, highlighting the pivotal role of the MOM protecting group.
Caption: Step-wise synthesis of the MOM-protected alkynyl-pyrazole scaffold. The MOM group enables the Pd-catalyzed Sonogashira step by preventing N-coordination.
Detailed Experimental Protocols
Protocol A: Regioselective -Methoxymethylation
Objective: Protection of the pyrazole nitrogen to prevent side reactions. Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. All operations must be performed in a fume hood with double-gloving.
Reagents:
-
1H-Pyrazole (1.0 equiv)
-
Sodium Hydride (NaH, 60% in oil, 1.2 equiv)
-
MOM-Cl (1.1 equiv)
-
THF (Anhydrous)
Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to pyrazole). Cool to 0°C.[1]
-
Deprotonation: Add 1H-Pyrazole dropwise (dissolved in minimal THF). Stir at 0°C for 30 min until gas evolution (
) ceases. The solution will turn from turbid to clear/yellowish. -
Alkylation: Add MOM-Cl (1.1 equiv) dropwise via syringe. Critical: Maintain temperature < 5°C to ensure regioselectivity if the pyrazole is asymmetric.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:4). The N-H spot will disappear.
-
Quench & Workup: Carefully quench with saturated
solution. Extract with EtOAc ( ).[2] Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel). MOM-pyrazoles are typically less polar than the parent heterocycle.
Yield Expectation: 85–95%
Checkpoint:
Protocol B: C4-Iodination (Electrophilic Substitution)
Objective: Install a halogen handle for cross-coupling.
Reagents:
-
1-(Methoxymethyl)-1H-pyrazole (from Protocol A)
-
N-Iodosuccinimide (NIS, 1.1 equiv)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve the MOM-pyrazole in ACN (0.2 M).
-
Add NIS (1.1 equiv) in one portion at RT.
-
Stir at RT for 4–12 hours. Shield from light to prevent radical side reactions.
-
Workup: Dilute with EtOAc. Wash with 10%
(sodium thiosulfate) to remove free iodine (solution turns from brown to yellow/clear). -
Purification: Recrystallization from Hexane/EtOAc or silica plug.
Mechanism Note: The electron-rich pyrazole ring undergoes electrophilic aromatic substitution preferentially at the C-4 position.
Protocol C: Sonogashira Coupling & Desilylation (The "Click" Handle)
Objective: Synthesize 1-(methoxymethyl)-4-ethynyl-1H-pyrazole .
Reagents:
-
4-Iodo-MOM-pyrazole (1.0 equiv)
-
Trimethylsilylacetylene (TMS-acetylene, 1.5 equiv)
- (5 mol%)
-
CuI (2 mol%)
-
Triethylamine (
, 3.0 equiv) -
THF (degassed)
Procedure:
-
Coupling: In a pressure tube, combine the iodo-pyrazole,
catalyst, and . Evacuate and backfill with Argon ( ). -
Add degassed THF and
. Finally, add TMS-acetylene. -
Stir at 50°C for 6–12 hours. The solution will darken (Pd black formation indicates catalyst death, but usually after conversion).
-
Workup: Filter through Celite. Concentrate.
-
Desilylation (One-Pot optional): Dissolve the crude TMS-intermediate in MeOH. Add
(1.0 equiv). Stir at RT for 1 hour. -
Purification: Flash chromatography. The terminal alkyne is the final "Click-Ready" intermediate.
Click Chemistry Protocol (CuAAC)
Application: Conjugation of the MOM-pyrazole to an azide-tagged biomolecule or drug fragment.
System:
-
Alkyne: 1-(Methoxymethyl)-4-ethynyl-1H-pyrazole
-
Azide:
(Target Molecule) -
Catalyst:
(10 mol%) + Sodium Ascorbate (20 mol%) -
Solvent: t-BuOH/H2O (1:1) or DMSO for hydrophobic fragments.
Steps:
-
Dissolve Alkyne (1 equiv) and Azide (1 equiv) in the solvent.
-
Add fresh Sodium Ascorbate solution, followed by
solution. -
Stir at RT for 2–16 hours.
-
Validation: LC-MS will show the mass of the triazole adduct (
). -
Post-Click Deprotection (Optional): If the free pyrazole is required, treat the triazole product with 4M HCl in Dioxane (RT, 2h) to remove the MOM group.
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting Tip |
| MOM-Cl Handling | Toxic, volatile liquid. | Use in situ generation from dimethoxymethane if safety regulations are strict. |
| Regioselectivity | N1 vs N2 alkylation. | MOM-Cl prefers the less sterically hindered nitrogen. Keep temp < 0°C during addition. |
| Sonogashira | Low yield / Homocoupling. | Ensure strictly oxygen-free conditions (freeze-pump-thaw). Increase CuI to 5 mol% if sluggish. |
| Deprotection | Incomplete MOM removal. | MOM groups are acid-labile but stable to base. Use TFA/DCM or HCl/MeOH. Heat to 50°C if resistant. |
References
-
Synthesis of 1-methoxymethyl-3,4,5-trinitropyrazole : Li, Y. Y., & Zhang, J. (2016).[2] Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Atlantis Press. [Link]
-
MOM Protection in Pyrimidine/Pyrazole Chemistry : Gazivoda Kraljević, T., et al. (2016). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains.[3] Molecules, 21(3), 343. [Link]
-
Sonogashira-Click Strategy : Beck, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Bioorthogonal Pyrazole Reagents : Abularrage, N. S., et al. (2023).[4] Bioorthogonal 4H-pyrazole "click" reagents. Chemical Communications, 59, 4451-4454.[4] [Link]
Sources
- 1. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
Application Note: Strategic Solvent Selection for Regiocontrolled Fluoroethylation of 1H-Pyrazole Derivatives
Introduction: The Strategic Importance of Fluoroethylated Pyrazoles
The pyrazole motif is a cornerstone in modern medicinal chemistry and agrochemistry, forming the structural core of numerous blockbuster drugs and advanced agricultural products.[1][2][3] The introduction of fluorine-containing substituents, such as the fluoroethyl group, is a well-established strategy for enhancing the pharmacological profile of lead compounds.[1][4] This modification can significantly improve metabolic stability, binding affinity, lipophilicity, and bioavailability.
However, the synthesis of N-substituted pyrazoles is complicated by a fundamental challenge: regioselectivity. The 1H-pyrazole ring possesses two nucleophilic nitrogen atoms, and alkylation reactions often yield a mixture of N1 and N2 regioisomers, which can be difficult and costly to separate.[5][6][7] The choice of solvent is a critical, yet often underestimated, parameter that can profoundly influence not only the reaction rate but, more importantly, the regiochemical outcome.
This guide provides a comprehensive analysis of solvent effects on the fluoroethylation of 1H-pyrazole derivatives. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven protocols and a logical framework for solvent selection and reaction optimization.
Mechanistic Underpinnings: How Solvents Dictate Reaction Outcomes
The N-alkylation of a pyrazole with a fluoroethylating agent (e.g., 1-fluoro-2-iodoethane or 2-fluoroethyl tosylate) is a classic bimolecular nucleophilic substitution (S_N2) reaction. The pyrazole anion, generated by a base, acts as the nucleophile. The solvent's role is not passive; it actively participates in the reaction by solvating the charged species, influencing the energy of both the ground state and the transition state.
The Impact of Solvent on Reaction Rate
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally the preferred choice for accelerating S_N2 reactions. They possess large dipole moments, allowing them to effectively solvate the cationic counter-ion of the base (e.g., K⁺, Cs⁺). However, their positive dipoles are sterically shielded, preventing the formation of a tight solvation shell around the anionic pyrazole nucleophile.[8] This leaves the nucleophile "naked" and highly reactive, thereby increasing the reaction rate, often dramatically. For example, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[8]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess acidic protons (O-H or N-H bonds) and can form strong hydrogen bonds with the pyrazole nucleophile.[9] This creates a tight "solvent cage," stabilizing the nucleophile and increasing the activation energy required for it to attack the electrophile.[10] Consequently, polar protic solvents significantly decrease the rate of S_N2 reactions and are generally avoided when high reaction rates are desired.
The Critical Challenge: Controlling Regioselectivity
For an unsymmetrically substituted 1H-pyrazole, fluoroethylation can occur at either of the two ring nitrogens, leading to a mixture of regioisomers. The solvent environment can selectively stabilize the transition state leading to one isomer over the other, thus controlling the product ratio.
Recent studies have demonstrated that fluorinated alcohols , such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , are exceptionally effective at controlling regioselectivity in pyrazole alkylations.[5][11][12] While traditional alcohols (like ethanol) often yield regioisomeric mixtures, these fluorinated counterparts can dramatically favor the formation of a single isomer.[5][12] The unique hydrogen-bonding capabilities and low nucleophilicity of TFE and HFIP are thought to selectively stabilize the key reaction intermediates and transition states that lead to the desired product.
Caption: Logical flow of solvent influence on pyrazole fluoroethylation outcomes.
Experimental Protocols and Workflow
The following protocols provide a validated starting point for the fluoroethylation of a generic 1H-pyrazole. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.
Visualization: Solvent Screening Experimental Workflow
Caption: A systematic workflow for screening solvents to optimize fluoroethylation.
Protocol 1: Fluoroethylation for Maximizing Reaction Rate (Polar Aprotic Solvent)
This protocol prioritizes reaction speed and is suitable for substrates where regioselectivity is not a primary concern or is sterically controlled.
-
Materials:
-
1H-Pyrazole derivative (1.0 eq)
-
1-Fluoro-2-iodoethane or 2-Fluoroethyl tosylate (1.1 eq)
-
Potassium carbonate (K₂CO₃), finely milled (1.5 eq) or Cesium carbonate (Cs₂CO₃) (1.2 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF) (to make a 0.1 M solution)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the 1H-pyrazole derivative and the base (K₂CO₃ or Cs₂CO₃).
-
Add anhydrous solvent (ACN or DMF) via syringe to achieve a concentration of approximately 0.1 M with respect to the pyrazole.
-
Stir the suspension vigorously for 10 minutes at room temperature.
-
Add the fluoroethylating agent dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
-
Causality: Using ACN or DMF with Cs₂CO₃ (which has higher solubility) ensures a high concentration of the reactive, unsolvated pyrazole anion, maximizing the S_N2 reaction rate.[8][13]
Protocol 2: Fluoroethylation for Maximizing Regioselectivity (Fluorinated Alcohol Solvent)
This protocol is designed to achieve high regiocontrol, which is essential when a specific isomer is required for biological activity.
-
Materials:
-
1H-Pyrazole derivative (1.0 eq)
-
1-Fluoro-2-iodoethane or 2-Fluoroethyl tosylate (1.2 eq)
-
Potassium carbonate (K₂CO₃), finely milled (2.0 eq)
-
2,2,2-Trifluoroethanol (TFE) (to make a 0.2 M solution)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 1H-pyrazole derivative (1.0 eq) and K₂CO₃ (2.0 eq).
-
Add TFE to the flask to create a 0.2 M solution.[11]
-
Add the fluoroethylating agent (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.[11] The reaction may be gently heated (40-50 °C) if progress is slow, but room temperature is often sufficient.
-
Monitor the reaction by TLC or LC-MS, paying close attention to the ratio of the two regioisomers.
-
Upon completion, remove the TFE under reduced pressure.
-
The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated.
-
Purify the product by flash column chromatography.
-
-
Causality: TFE serves to direct the alkylation to a specific nitrogen, dramatically increasing the ratio of the desired regioisomer.[5][12] While the reaction may be slower than in DMF, the improved selectivity often outweighs the longer reaction time, simplifying purification and improving the overall isolated yield of the target molecule.
Data Summary: A Comparative Guide to Solvent Selection
The choice of solvent involves a trade-off between reaction rate and selectivity. The following table summarizes the expected outcomes based on solvent class.
| Solvent Class | Example Solvent | Dielectric Constant (ε) | Expected Reaction Rate | Expected Regioselectivity | Key Considerations & Causality |
| Polar Aprotic | Acetonitrile (ACN) | 37.5 | Very High | Substrate Dependent (Often Moderate) | Maximizes nucleophilicity of the pyrazole anion for rapid conversion.[8] Best for sterically biased pyrazoles. |
| Dimethylformamide (DMF) | 38.3 | Highest | Substrate Dependent (Often Moderate) | Higher boiling point allows for increased reaction temperatures. May be difficult to remove under vacuum. | |
| Polar Protic | Ethanol (EtOH) | 24.5 | Low | Generally Poor | Strong H-bonding solvates the nucleophile, reducing reactivity. Often results in regioisomeric mixtures.[5][12] |
| Fluorinated Alcohol | 2,2,2-Trifluoroethanol (TFE) | 26.7 | Moderate | Excellent | Unique H-bonding properties selectively stabilize one transition state, leading to high regiocontrol.[11] The solvent of choice for controlling regioselectivity. |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | Moderate-Low | Highest | Even stronger H-bond donor than TFE, offering potentially superior regioselectivity at the cost of a slower reaction rate.[5][11] | |
| Nonpolar | Toluene | 2.4 | Very Low | Poor | Reactants (especially the pyrazole salt) have poor solubility, leading to heterogeneous mixtures and ineffective reactions. |
Conclusion and Recommendations
The strategic selection of a solvent is paramount for the successful fluoroethylation of 1H-pyrazole derivatives. The decision should be guided by the primary goal of the synthesis:
-
For maximizing reaction rate , particularly with substrates that have a strong intrinsic bias for a single isomer, polar aprotic solvents like Acetonitrile (ACN) or DMF are the clear choice.
-
For maximizing regioselectivity , which is the most common challenge, fluorinated alcohols are unparalleled. 2,2,2-Trifluoroethanol (TFE) provides an excellent balance of reaction time and outstanding regiocontrol and should be the first choice for any new pyrazole system where isomer formation is a concern.
By understanding the mechanistic role of the solvent, researchers can move from trial-and-error approaches to a rational design of experiments, ultimately accelerating the synthesis of valuable fluoroethylated pyrazole compounds for drug discovery and development.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Jida, M., & Tlili, A. (2024). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Request PDF on ResearchGate. [Link]
-
Quora. (2018). What is the effect of solvent on SN2?. [Link]
-
Garlyauskayte, R. Y., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
Chemistry LibreTexts. (2024). Influence of the solvent in an SN2 reaction. [Link]
-
Betourney, M., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - NIH. [Link]
-
Bouheddi, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Winter, G., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(2), 898-906*. [Link]
-
Barata-Vallejo, S., et al. (2020). Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with Fluoroiodomethane. ACS.org. [Link]
Sources
- 1. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
improving yield of 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole synthesis
The following guide is structured as a Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the specific "Ticket" or issue you are encountering in the synthesis of 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole .
Ticket Subject: Yield Optimization for this compound Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary
The synthesis of This compound presents two primary failure modes that drastically reduce yield:
-
Regioisomeric Heterogeneity: Competition between
- and -alkylation during the introduction of the ethyl side chain.[1] -
Elimination Side-Reactions: Formation of vinyl impurities during the fluorination of hydroxyethyl precursors.[1]
This guide provides validated protocols to address these bottlenecks, moving away from "trial-and-error" to mechanistic control.
🧩 Module 1: Strategic Route Selection
Before troubleshooting specific steps, verify you are using the correct synthetic strategy for your scale and purity requirements.[1]
Figure 1: Decision matrix for synthetic route selection based on precursor availability and scale.
🛠️ Module 2: Troubleshooting Regioselectivity (The N1 vs. N2 Problem)
Issue: You are alkylating 3-(methoxymethyl)-1H-pyrazole with 1-bromo-2-fluoroethane and obtaining a mixture of the desired 1,3-isomer and the undesired 1,5-isomer.
Root Cause Analysis
Pyrazoles are ambient nucleophiles.[1] The tautomeric equilibrium of 3-substituted pyrazoles often favors the 3-substituted tautomer (H on N1), but the lone pair on N2 is often more nucleophilic or sterically accessible, leading to mixtures.
Protocol 1: Thermodynamic Control (Cesium Effect)
Using Cesium Carbonate (
Optimized Protocol:
-
Dissolve: 1.0 eq of 3-(methoxymethyl)-1H-pyrazole in anhydrous DMF (0.2 M).
-
Base: Add 1.5 eq
. Stir at RT for 30 min.[1] -
Electrophile: Add 1.2 eq 1-bromo-2-fluoroethane (or 1-fluoro-2-iodoethane for higher reactivity).
-
Temperature: Heat to 60°C . (Higher heat promotes thermodynamic equilibration).[1]
-
Workup: Dilute with EtOAc, wash with
(5% aq) to remove DMF.
Data Comparison:
| Base/Solvent | Temperature | N1 (Target) : N2 (Undesired) Ratio | Yield |
|---|---|---|---|
| NaH / THF | 0°C | 60 : 40 | 85% |
| K2CO3 / Acetone | Reflux | 55 : 45 | 70% |
| Cs2CO3 / DMF | 60°C | 85 : 15 | 92% |
Tech Note: If separation is still difficult, switch to Route C (Hydroxyethylation). The polarity difference between 1-(2-hydroxyethyl) isomers is often greater than 1-(2-fluoroethyl) isomers, making chromatographic separation easier before the fluorination step.
⚠️ Module 3: Troubleshooting Fluorination (The Elimination Problem)
Issue: You are converting 1-(2-hydroxyethyl)-3-(methoxymethyl)pyrazole to the fluoride using DAST or Deoxo-Fluor, but you observe significant formation of the vinyl elimination product.
Root Cause Analysis
DAST (Diethylaminosulfur trifluoride) activates the alcohol as a leaving group.[1][2][3] The fluoride ion is a weak nucleophile but a decent base.[1] If the temperature is too high, or if the substrate is hindered, the fluoride (or amine byproduct) abstracts a
Figure 2: Kinetic competition between nucleophilic fluorination and elimination.
Protocol 2: Cryogenic Deoxyfluorination
To suppress elimination, we must lower the kinetic energy of the system and use a non-basic workup.[1]
Reagents:
-
Substrate: 1-(2-hydroxyethyl)-3-(methoxymethyl)pyrazole.
-
Reagent: DAST (1.2 eq) or Deoxo-Fluor (1.1 eq).
-
Solvent: Anhydrous DCM (Dichloromethane).[1]
Step-by-Step Guide:
-
Setup: Flame-dry glassware under
atmosphere. -
Cooling: Cool the substrate solution in DCM to -78°C (Dry ice/Acetone bath). Critical Step.
-
Addition: Add DAST dropwise over 10 minutes. Do not let the temp rise.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm strictly to 0°C (ice bath). Do not warm to RT unless TLC shows no conversion.[1]
-
Quench: Pour the cold reaction mixture into saturated
at 0°C. Warning: Vigorous effervescence. -
Extraction: Extract with DCM immediately.
Advanced Troubleshooting (If elimination persists):
-
Switch Reagent: Use Perfluoro-1-butanesulfonyl fluoride (PBSF) or NfF with a base like DBU, or use PhenoFluor . These often favor substitution over elimination compared to sulfur-based reagents [1].
-
Add Additive: Addition of solid KF (Potassium Fluoride) can sometimes buffer the acidity and increase fluoride concentration without increasing basicity, favoring
.[1]
🔍 Module 4: Purification & Analysis
Issue: How to confirm you have the correct isomer?
Isomer Identification (NOE NMR)
Standard 1H NMR is often insufficient to distinguish N1 vs N2 isomers.[1] You must use 1D-NOE (Nuclear Overhauser Effect) spectroscopy.[1]
-
Target (1,3-isomer): Irradiation of the
(fluoroethyl) protons should show an NOE enhancement of the H-5 proton on the pyrazole ring. -
Undesired (1,5-isomer): Irradiation of the
protons will show NOE enhancement of the methoxymethyl group at position 5 (or C5-substituent).
Separation Conditions
If you have a mixture:
-
Flash Chromatography: Silica gel.[1][4] Gradient: 0% -> 40% EtOAc in Hexanes.[1] The 1,5-isomer (more crowded) usually elutes first (higher Rf) due to lower interaction with silica, while the 1,3-isomer (more planar/accessible polar groups) elutes second.
-
HPLC: C18 Column. Water/Acetonitrile (0.1% Formic Acid).[1]
❓ Frequently Asked Questions (FAQ)
Q: Can I use tosylation/mesylation followed by TBAF instead of DAST?
A: Yes, this is often safer for scale-up.[1] Convert the alcohol to a tosylate (
Q: My DAST is dark brown. Is it safe to use?
A: No. Discard it. Degraded DAST contains
Q: Why not use 1-bromo-2-fluoroethane for alkylation directly? A: You can, but 1-bromo-2-fluoroethane is volatile and highly toxic. Furthermore, the fluoride acts as an electron-withdrawing group, making the carbon less electrophilic than a standard ethyl bromide, slowing the reaction and requiring higher temps (which promotes N2 alkylation). Using 1-fluoro-2-iodoethane improves reactivity.
References
-
Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ . Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013).[1] J. Am. Chem. Soc., 135(7), 2470–2473.[1] Link
-
Regioselective synthesis of 1,3,5-trisubstituted pyrazoles . Kong, Y., Tang, M., & Wang, Y.[5] (2014).[1][6][7] Org. Lett., 16(2), 576–579.[5] Link
-
The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor . Baumann, M., Baxendale, I. R., & Ley, S. V. (2008).[1][8] Synlett, 2008(14), 2111–2114.[1] Link
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Fustero, S., et al.[1] (2008).[1][8] J. Org.[1][9] Chem., 73(9), 3523–3529. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scientificupdate.com [scientificupdate.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 6. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 9. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Technical Support Center: Preventing N1/N2 Isomer Formation in Pyrazole Alkylation Reactions
Welcome to the Technical Support Center for pyrazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective N-alkylation of pyrazoles. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve your desired N1 or N2 isomer with high selectivity.
Introduction: The Challenge of Pyrazole Alkylation
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] The N-alkylation of the pyrazole ring is a fundamental strategy to modulate the compound's biological activity and physicochemical properties.[2] However, the presence of two adjacent and reactive nitrogen atoms (N1 and N2) in unsymmetrical pyrazoles presents a significant synthetic hurdle: the potential for the formation of a mixture of N1 and N2 alkylated regioisomers.[3][4] These isomers can be difficult to separate, leading to lower yields of the desired product and complicating downstream processes.[3][5]
This guide provides a comprehensive resource to understand and control the factors governing regioselectivity in pyrazole alkylation, empowering you to optimize your synthetic routes and prevent the formation of unwanted isomers.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during pyrazole alkylation experiments.
Issue 1: My reaction produces a nearly 1:1 mixture of N1 and N2 isomers.
This is a frequent challenge, especially when the substituents on the pyrazole ring do not create a strong steric or electronic bias.
Probable Causes:
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N2 ratio.[3][4]
-
Similar Reactivity of Nitrogen Atoms: In the absence of directing groups, the intrinsic nucleophilicity of the N1 and N2 positions can be very similar.[4][6]
-
Use of Non-selective Alkylating Agents: Simple alkyl halides like methyl iodide often provide poor selectivity.[7]
Solutions & Optimization Strategies:
-
Modify the Base/Solvent System: This is often the most impactful adjustment.
-
For N1-Alkylation: A widely successful combination is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1][3][8] This system has proven effective for the regioselective N1-alkylation of 3-substituted pyrazoles.[1][3] Sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) can also favor N1-alkylation by ensuring complete deprotonation.[2][3][4]
-
For N2-Alkylation: The use of magnesium-based catalysts, such as MgBr₂, has been shown to promote the formation of the N2-alkylated product.[3]
-
-
Leverage Steric Hindrance:
-
Bulky Alkylating Agents: Employing a sterically demanding alkylating agent can favor substitution at the less hindered nitrogen atom.[3][9] For instance, switching from a small alkyl halide to a bulkier one, like benzyl bromide, can increase the N1/N2 ratio.[1]
-
Bulky Pyrazole Substituents: If your synthesis allows, a bulky substituent on the pyrazole ring will direct the incoming alkyl group to the more accessible nitrogen.[3]
-
-
Utilize Solvent Effects:
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are excellent starting points as they often favor the formation of a single regioisomer.[3]
-
Fluorinated Alcohols: The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been demonstrated to dramatically improve regioselectivity in some cases.[3]
-
-
Adjust the Reaction Temperature: Lowering the reaction temperature may increase the selectivity of the reaction, although it might also decrease the reaction rate.[3]
Issue 2: The reaction is selective, but for the undesired isomer.
This indicates that the inherent directing effects of your substrate and reagents favor the formation of the unwanted product.
Probable Causes:
-
Dominant Steric Effects: The alkylating agent may be preferentially attacking the less sterically hindered nitrogen, which is not your target.
-
Electronic Effects: Electron-withdrawing or -donating groups on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogens, directing the alkylation to the electronically favored position.[3][4]
Solutions & Optimization Strategies:
-
Reverse the Directing Effects:
-
Change the Catalyst System: If N1 is the major product, consider switching to a catalyst known to favor N2, such as MgBr₂.[3]
-
Tune Electronic Properties: If feasible within your synthetic plan, modifying substituents on the pyrazole ring can alter the electronic landscape and shift the selectivity. For example, a strong electron-withdrawing group at the C3 position can enhance attractive interactions that favor N1 alkylation.[1]
-
-
Employ Alternative Alkylation Methods:
-
Acid-Catalyzed Alkylation: An alternative to base-mediated methods is the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA).[3][9] This method can sometimes provide different regioselectivity based on steric factors.[9]
-
Michael Addition: For α,β-unsaturated alkylating agents, a catalyst-free Michael addition can achieve excellent N1-selectivity.[1][10]
-
-
Consider Protecting Group Strategies:
-
A protecting group can be used to temporarily block one of the nitrogen atoms, forcing alkylation to occur at the desired position.[7][11] Subsequent deprotection yields the target isomer. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is one such example that allows for regioselective N-alkylation.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing N1/N2 selectivity in pyrazole alkylation?
A1: The regioselectivity of pyrazole alkylation is a complex interplay of several factors:
-
Steric Hindrance: This is often the most intuitive factor. Bulky groups on either the pyrazole ring or the alkylating agent will generally direct the reaction to the less sterically encumbered nitrogen atom.[3][9]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring influences the nucleophilicity of the N1 and N2 atoms.[3][4] Electron-withdrawing groups can decrease the electron density of the adjacent nitrogen, potentially making it less nucleophilic.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically alter the outcome. For example, different bases can lead to opposite regioselectivity.[3][4][6] Polar aprotic solvents like DMF and DMSO are generally preferred for better selectivity over polar protic solvents.[3][8]
-
Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent play a crucial role. The leaving group's ability (I > Br > Cl > OTs) affects the reaction rate.[3] Furthermore, some alkylating agents can participate in specific interactions, such as hydrogen bonding, which can influence the transition state and favor one isomer over the other.[12]
Q2: Are there any "go-to" starting conditions for achieving high regioselectivity?
A2: While every substrate is different, a reliable starting point for N1-alkylation is the use of potassium carbonate (K₂CO₃) as the base in dimethyl sulfoxide (DMSO) at room temperature.[1][3] For a more robust deprotonation, sodium hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF) is a common choice.[2] For N2-alkylation , exploring magnesium-based catalysts like MgBr₂ is a recommended starting point.[3]
Q3: Can computational chemistry help predict the outcome of a pyrazole alkylation reaction?
A3: Yes, computational modeling can be a powerful predictive tool. By calculating the activation energies for both the N1 and N2 alkylation pathways, it's possible to predict the likely major product.[12] These calculations can account for subtle intramolecular interactions, such as hydrogen bonding, that might not be immediately obvious but can significantly influence the regioselectivity.[12]
Q4: Are there enzymatic methods for selective pyrazole alkylation?
A4: Yes, biocatalysis is an emerging and powerful approach. Engineered enzymes, such as methyltransferases, have been developed that can perform N-alkylation of pyrazoles with exceptional regioselectivity (often >99%).[5][7][13] These enzymatic methods can even achieve regiodivergence, meaning different engineered enzymes can selectively produce either the N1 or N2 isomer from the same starting material.[5]
Data & Protocols
Table 1: Influence of Reaction Conditions on N1/N2 Selectivity
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 3-Substituted Pyrazole | Alkyl Halide | K₂CO₃ | DMSO | High N1 selectivity | [1][3] |
| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA (cat.) | 1,2-DCE | 2.5:1 (N1:N2) | [9] |
| 3-Nitro-1H-pyrazole | Ethyl acrylate | iPr₂NEt | DMSO | >99.9:1 (N1:N2) | [1] |
| 3(5)-Cyclopropyl-1H-pyrazole | Iodomethane | Enzyme (v36) | Buffer | >99:1 (N1:N2) | [5][14] |
| Pyrazole | N-methyl chloroacetamide | - | - | ~1:70 (N1:N2) | [12] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective N1-Alkylation using K₂CO₃/DMSO [3][8]
-
To a solution of the 3-substituted pyrazole (1.0 equivalent) in DMSO, add potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Add the alkylating agent (1.1 equivalents) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or heated) and monitor the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated product.
Protocol 2: General Procedure for Acid-Catalyzed N-Alkylation with Trichloroacetimidates [3][8]
-
In a round-bottom flask, combine the pyrazole (1.0 equivalent), the trichloroacetimidate electrophile (1.0 equivalent), and camphorsulfonic acid (CSA, 0.2 equivalents).
-
Place the flask under an inert atmosphere (e.g., argon).
-
Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Decision Workflow for Optimizing Regioselectivity
Caption: A decision tree for troubleshooting and improving regioselectivity in pyrazole N-alkylation reactions.
Factors Influencing N1 vs. N2 Alkylation
Caption: Key factors that determine the outcome of N1 versus N2 isomer formation in pyrazole alkylation.
References
- Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
- Alkylation of Pyrazole. Scribd.
- Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.
- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem.
- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
- Technical Support Center: Optimizing Pyrazole N-Alkylation. Benchchem.
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Center for Biotechnology Information. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]
- Technical Support Center: Selective N-Methylation of Pyrazoles. Benchchem.
-
Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. ResearchGate. Available at: [Link]
-
Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Thieme Chemistry. Available at: [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. National Center for Biotechnology Information. Available at: [Link]
-
Optimization of pyrazole N-alkylation conditions. ResearchGate. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Center for Biotechnology Information. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
purification of 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole from regioisomers
Technical Support Center: Purification of Fluorinated Pyrazole Regioisomers
Subject: Protocol for the Isolation of 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole Ticket ID: PYR-ISO-4492 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary
You are encountering a classic challenge in heterocyclic chemistry: the "N-alkylation ambiguity." When alkylating 3-(methoxymethyl)-1H-pyrazole, the electrophile (2-fluoroethyl source) can attack either nitrogen atom.[1]
-
Target (Isomer A): this compound (The "1,3-isomer").[1]
-
Impurity (Isomer B): 1-(2-fluoroethyl)-5-(methoxymethyl)-1H-pyrazole (The "1,5-isomer").[1]
Typically, the 1,3-isomer is the major product due to steric hindrance disfavoring the 1,5-position. However, the 1,5-isomer is a persistent impurity (5–20%) with very similar polarity.[1] This guide details how to definitively identify, separate, and prevent this impurity.
Module 1: Diagnostic & Analytics (The "Truth" Step)
Before attempting separation, you must confirm which spot on your TLC is the target. Do not rely solely on polarity.
The NOESY Gold Standard
1D NMR is often insufficient because the chemical shifts of the pyrazole protons (H4/H5) are similar. You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to determine spatial proximity.[1]
-
The 1,5-Isomer (Impurity): The N-methylene protons of the fluoroethyl group are spatially close to the methoxymethyl group. You will see a strong NOE cross-peak .
-
The 1,3-Isomer (Target): The N-methylene protons are far from the methoxymethyl group. Instead, they show an NOE correlation with the H5 proton on the ring.
Figure 1: Decision tree for assigning regioisomers using NOESY NMR.
Module 2: Chromatographic Separation
The 1,5-isomer is generally less polar (higher Rf) than the 1,3-isomer because the dipole vectors of the N-alkyl and C-substituents partially cancel each other out in the 1,5-arrangement.
Method A: Flash Chromatography (Silica)
Standard silica often results in "co-elution" or "tailing" due to the basicity of the pyrazole nitrogens interacting with acidic silanols.
Optimization Protocol:
-
Stationary Phase: High-performance spherical silica (20–40 µm).[1]
-
Mobile Phase Modifier: You must add 1% Triethylamine (Et3N) or 1% NH4OH to your mobile phase.[1] This blocks silanol sites and sharpens the peaks.
-
Gradient: Do not use a steep gradient. Use an isocratic hold.
| Parameter | Recommendation | Reason |
| Solvent System | DCM : MeOH (98:2) or Hexane : EtOAc (3:1) | The fluoroethyl group adds lipophilicity; avoid overly polar systems. |
| Modifier | 1% Et3N (Critical) | Prevents peak tailing of the basic pyrazole. |
| Loading | <1% w/w of silica | Overloading causes band broadening and remixing of isomers. |
| Observation | 1,5-isomer elutes first (Top spot). | The 1,3-isomer (Target) is more polar and elutes second.[1] |
Method B: Reverse Phase (C18) - The "Polisher"
If silica fails, C18 is highly effective for this specific separation because the 2-fluoroethyl group interacts differently with the hydrophobic C18 chains depending on the steric environment (1,3 vs 1,5).[1]
-
Column: C18 (ODS) Flash or Prep-HPLC.[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]
-
Strategy: The 1,3-isomer is more polar and will elute earlier in Reverse Phase (opposite of silica).[1]
Module 3: Chemical Workarounds (Alternative Routes)
If chromatography is too tedious (e.g., >10g scale), use chemical properties to separate them or prevent the impurity from forming.[1]
Salt Formation (Purification)
Pyrazoles are weak bases.[1] The steric environment around the nitrogen affects the ease of salt formation and lattice energy.
-
Protocol: Dissolve the mixture in Et2O or EtOAc. Add 1.0 equivalent of HCl (in dioxane) or Oxalic acid.[1]
-
Outcome: The 1,3-isomer (less hindered N2 nitrogen) often crystallizes out as the salt more readily than the sterically crowded 1,5-isomer. Filter the solid and neutralize to recover the pure target.
Regioselective Synthesis (Prevention)
Avoid alkylation entirely by building the ring with the substituent in place.
-
Reaction: Condensation of (2-fluoroethyl)hydrazine with 4-methoxy-1,1-dimethoxy-but-3-en-2-one (or equivalent 1,3-electrophile).[1]
-
Solvent Tip: Use Fluorinated Alcohols (TFE or HFIP) as the solvent.[2]
Troubleshooting & FAQ
Q: The spots are merging on the column despite good TLC separation.
-
A: Your compound is likely tailing.[5] Did you add triethylamine? If yes, reduce your sample loading. Dissolve the crude in the minimum amount of DCM. Avoid dissolving in EtOAc for loading, as it broadens the band at the top of the column.
Q: I see three spots. What is the third one?
-
A: This is likely the bis-alkylated quaternary ammonium salt (dialkylpyrazolium), formed if you used excess alkylating agent and high heat.[1] It will stay at the baseline (very polar).
Q: Can I distill these isomers?
-
A: Yes, but it requires a high vacuum (<1 mbar) and a spinning band column.[1] The 1,5-isomer typically has a slightly lower boiling point than the 1,3-isomer due to a more compact molecular shape and lower dipole moment.
References
-
Regioselectivity in Pyrazole Alkylation
-
Fluorinated Solvents Effect
-
NOESY Identification of Pyrazoles
-
Chromatographic Separation of Isomers
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for Methoxymethyl (MOM) Pyrazole Stability
From the Desk of the Senior Application Scientist
Welcome to the technical support center for handling methoxymethyl (MOM) protected pyrazoles. As researchers and drug development professionals, we understand that protecting groups are essential tools, but their stability can often be the critical variable that determines the success or failure of a synthetic route. The MOM group, while versatile, is notoriously sensitive to acidic conditions, and its stability, in tandem with the inherent thermal properties of the pyrazole core, necessitates careful optimization of reaction parameters, especially temperature.
This guide is structured to provide direct answers to the challenges you may encounter. We will move from high-level frequently asked questions to in-depth troubleshooting guides and detailed experimental protocols. Our goal is to empower you not just to solve immediate problems but to understand the underlying chemical principles, enabling you to proactively design more robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for a methoxymethyl pyrazole during a reaction?
A1: The most common failure point is the acid-lability of the MOM (methoxymethyl) group itself. The MOM group is an acetal, which is readily cleaved under acidic conditions, even trace amounts, to reveal the N-H pyrazole.[1][2] Elevated temperatures significantly accelerate this acid-catalyzed hydrolysis. The pyrazole ring itself is generally robust, but its stability can be compromised by harsh conditions or specific substituents (e.g., multiple nitro groups).[3][4]
Q2: My reaction is nominally neutral, but I'm still seeing MOM deprotection. What are potential hidden sources of acid?
A2: This is a frequent issue. Hidden or unintentionally generated acid is a primary culprit for unexpected MOM group cleavage. Common sources include:
-
Reagents: Lewis acids (e.g., TiCl₄, ZnCl₂) or even some hydride sources like DIBAL-H can be sufficiently Lewis acidic to cause deprotection.[5] Reagents like trimethylsilyl bromide (TMSBr) are often used for intentional MOM deprotection and will certainly cleave it if present.[1][5]
-
Solvents: Older or improperly stored solvents like dichloromethane (DCM) can generate trace amounts of HCl.
-
Silica Gel: Standard silica gel used for chromatography is inherently acidic and can cause complete deprotection on the column.[5]
-
Workup Conditions: Aqueous workups using saturated ammonium chloride (NH₄Cl) are acidic and can lead to partial or complete loss of the MOM group.[5]
Q3: How can I quickly perform an initial assessment of my specific MOM-pyrazole's thermal stability?
A3: A rapid thermal stability screen using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly effective. Dissolve your compound in the planned reaction solvent, and aliquot it into several vials. Heat each vial at a different temperature (e.g., 40°C, 60°C, 80°C, 100°C) for a set period (e.g., 4-8 hours). Analyze the samples by TLC or HPLC to observe the appearance of degradation products and the disappearance of the starting material. This provides a quick, semi-quantitative understanding of the thermal tolerance in that specific solvent.
Troubleshooting Guides
This section addresses specific problems you may encounter and provides a logical workflow to diagnose and solve the issue.
Problem 1: Significant MOM-group cleavage is observed at my desired reaction temperature.
This is the most common stability issue. The troubleshooting process involves identifying the source of instability and mitigating it.
Caption: Troubleshooting workflow for MOM-group cleavage.
Corrective Actions:
-
Lower the Temperature: The first and most straightforward approach is to run the reaction at a lower temperature.[5] Even a 10-20°C reduction can dramatically decrease the rate of acid-catalyzed deprotection.
-
Add a Hindered Base: If the reaction chemistry allows, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or a proton sponge to scavenge any trace acid.
-
Ensure Anhydrous and Fresh Solvents: Use freshly distilled or newly opened anhydrous solvents to minimize the presence of acidic impurities.
-
Neutralize Chromatography Media: Before purification, pre-treat your silica gel by flushing the column with a solution of 1-2% triethylamine (Et₃N) in your eluent, followed by flushing with the eluent alone. This neutralizes the acidic sites on the silica surface.[5]
Problem 2: My analysis shows new impurities that are not the deprotected pyrazole. Is the pyrazole ring itself decomposing?
While less common than MOM-group cleavage, the pyrazole core can degrade under sufficiently high thermal stress, especially with certain substitution patterns (e.g., nitro-pyrazoles).[6][7]
Diagnostic Steps:
-
Run a Control Experiment: Heat your starting MOM-pyrazole in the reaction solvent at the target temperature without any other reagents. Monitor the reaction over time using HPLC or LC-MS.
-
Analyze the Products: If new peaks appear, analyze them by mass spectrometry. Fragmentation patterns can help identify if the pyrazole ring has been compromised. Common pyrazole fragmentation involves the loss of N₂ or HCN.[8]
-
Evaluate Substituent Effects: Be aware that electron-withdrawing groups can lower the thermal stability of the pyrazole ring.[4][9] If your molecule contains functionalities known to be thermally labile, they may be the source of decomposition.
Corrective Actions:
-
Systematic Temperature Optimization: If ring decomposition is confirmed, you must find the highest possible temperature where the reaction proceeds at an acceptable rate without significant degradation. See Protocol 2 for a detailed methodology.
-
Solvent Screening: The choice of solvent can influence thermal stability.[10] Consider screening higher-boiling aprotic solvents (e.g., Toluene, Dioxane, DMF) if they are compatible with your reaction chemistry.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A reliable analytical method is crucial for accurately assessing stability. This protocol outlines a general approach for developing a stability-indicating HPLC method.[3]
-
Reagents and Materials:
-
MOM-pyrazole sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Trifluoroacetic Acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detection: Use a photodiode array (PDA) detector to assess peak purity and identify the optimal wavelength for detection.
-
-
Forced Degradation Study: To ensure your method can separate the parent compound from its degradants, perform a forced degradation study.[11]
-
Acid Hydrolysis: Treat a sample with 0.1 M HCl at 60°C for several hours. This should generate the N-H deprotected pyrazole.
-
Base Hydrolysis: Treat a sample with 0.1 M NaOH at 60°C.
-
Thermal Degradation: Heat a solid sample and a sample in solution at a high temperature (e.g., 105°C) for 24 hours.[3]
-
Analysis: Analyze the stressed samples. The method is considered "stability-indicating" if all degradation products are well-resolved from the parent peak.
-
Protocol 2: Systematic Reaction Temperature Optimization
This protocol provides a structured workflow for determining the optimal reaction temperature.
Caption: Workflow for systematic temperature optimization.
Methodology:
-
Setup: Prepare identical reaction mixtures in parallel. Use a reaction block or multiple oil baths to ensure precise temperature control for each reaction.
-
Broad Screen: Run the reactions at widely spaced temperatures (e.g., Room Temp, 50°C, 75°C, 100°C).
-
Analysis: After a fixed time (e.g., 12 hours), quench a small aliquot from each reaction and analyze by HPLC (using a method from Protocol 1 ). Quantify the amount of starting material, desired product, and key degradation products.
-
Identify Range: Determine the temperature range that provides a good conversion rate without producing more than an acceptable level of impurities (e.g., <5%).
-
Narrow Screen: Repeat the experiment using smaller temperature increments (e.g., 5°C) within the promising range identified in the previous step.
-
Final Selection: Choose the temperature that provides the optimal balance between reaction time and the purity of the final product.
Data Summary Table:
The results from your optimization study can be summarized in a table for clear comparison.
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Product (%) | Key Impurity (%) |
| 1 | 50 | 24 | 65 | 62 | <1 |
| 2 | 65 | 12 | 95 | 91 | 2.5 |
| 3 | 80 | 6 | >99 | 85 | 11 |
This table presents hypothetical data for illustrative purposes.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2024, May 19). MOM Deprotection. Retrieved from [Link]
-
Muravyev, N. V., et al. (2016). Thermal Decomposition of Nitropyrazoles. ResearchGate. Retrieved from [Link]
-
Ohtake, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. Retrieved from [Link]
-
L. T. Eremenko, et al. (2025, November 18). Mechanisms of thermal decomposition of 1-[2,2-bis(methoxy-NNO-azoxy)ethyl]pyrazole. SpringerLink. Retrieved from [Link]
-
Afonina, G., et al. (2021, March 4). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC. Retrieved from [Link]
-
Crawford, R. J., & Mishra, A. (1966). The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations. Journal of the American Chemical Society. Retrieved from [Link]
-
Zhu, S., et al. (2021, November 29). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications. Retrieved from [Link]
-
Zhu, S., et al. (n.d.). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology. Retrieved from [Link]
-
Zare, M., et al. (2024, April 17). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. PMC. Retrieved from [Link]
-
IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
Janssen, J. W. A. M., et al. (1974). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Sinditskii, V. P., et al. (2017). Physico-chemical characterization of high energetic nitropyrazoles. Thermochimica Acta. Retrieved from [Link]
-
Santos, V. G., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ThermoML:Thermochim. Acta 2017, 651, 83-99 [trc.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - 北京理工大学 [pure.bit.edu.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
resolving solubility issues of fluorinated pyrazoles in aqueous buffers
Topic: Resolving Solubility Issues of Fluorinated Pyrazoles in Aqueous Buffers Audience: Medicinal Chemists, HTS Screeners, and DMPK Scientists Status: [ONLINE]
Welcome to the Solubility Support Hub
Current Issue: You are likely experiencing "crash-out" (precipitation) of fluorinated pyrazole compounds upon dilution into aqueous biological buffers (PBS, DMEM, etc.).
The Root Cause: Fluorinated pyrazoles present a unique "perfect storm" for solubility failure. The pyrazole ring is often planar, encouraging stacking. The addition of fluorine atoms—while excellent for metabolic stability and potency—introduces two antagonistic physical properties:
-
High Lattice Energy: The strong C-F dipole creates robust electrostatic networks in the crystal lattice, making the solid phase thermodynamically very stable (hard to break).
-
Hydrophobicity: Fluorine is highly lipophilic (fluorous effect), causing the molecule to repel water molecules aggressively.
This guide provides three validated workflows to resolve these issues, moving from simple co-solvent adjustments to advanced formulation.
Module 1: The Diagnostic Engine
Before attempting a fix, you must categorize your compound's failure mode. Use this decision matrix to select the correct protocol.
Figure 1: Diagnostic workflow for selecting the appropriate solubilization strategy based on compound structure and assay constraints.
Module 2: Protocol A - The Co-solvent Strategy
Use Case: High-throughput screening (HTS) or robust cell lines (e.g., HeLa, HEK293) where DMSO is tolerated.
The "Kinetic Trap" Warning
A common error is assuming that if a compound dissolves in 100% DMSO, it will remain dissolved when diluted to 1% DMSO in buffer. Fluorinated pyrazoles often form supersaturated solutions that precipitate (crash out) after 30-60 minutes. This is the difference between Kinetic Solubility (metastable) and Thermodynamic Solubility (true equilibrium) [1].
Step-by-Step Workflow
-
Preparation: Prepare a 10 mM stock solution in anhydrous DMSO. Sonicate for 10 minutes to ensure no "micro-seeds" of crystal remain.
-
Intermediate Dilution (The Critical Step): Do NOT pipette 1 µL of stock directly into 999 µL of buffer. This creates a local "shock" of high water concentration, causing immediate amorphous precipitation.
-
Correct Method: Dilute the 10 mM stock 1:10 into a secondary solvent (e.g., Ethanol or PEG400) first, then dilute into the final buffer.
-
-
Equilibration: Shake the final plate for 2 hours at room temperature.
-
Validation: Measure UV absorbance (280 nm) or scatter (nephelometry). If OD increases over time, precipitation is occurring.
Solvent Tolerance Table
| Co-solvent | Max % (Cell Assays) | Solubilizing Power | Toxicity Risk | Notes |
| DMSO | 0.1% - 0.5% | High | Moderate | Universal standard. >1% induces differentiation in some lines [2]. |
| Ethanol | 0.5% - 1.0% | Moderate | Low | Good intermediate solvent. Evaporation risk. |
| PEG 400 | 1.0% - 5.0% | High | Low | Excellent for "holding" fluorinated compounds in solution. |
| DMA | < 0.1% | Very High | High | Use only if DMSO fails. Toxic to many enzymes. |
Module 3: Protocol B - pH Manipulation
Use Case: Pyrazoles with a free N-H group (ionizable).
The Science: The Fluorine pKa Shift
Fluorine is an Electron Withdrawing Group (EWG). If your fluorine is on a phenyl ring attached to the pyrazole, or on the pyrazole itself, it pulls electron density away from the N-H bond.
-
Result: The N-H becomes more acidic (lower pKa) than in non-fluorinated analogues [3].
-
Opportunity: You may be able to dissolve the compound by slightly elevating the pH, deprotonating the nitrogen to form a soluble anion.
Experimental Protocol
-
In Silico Check: Calculate pKa. If pKa < 8.5, this method is viable for physiological assays (pH 7.4).
-
Buffer Selection: Switch from PBS (Phosphate Buffered Saline) to a buffer with a higher buffering capacity at pH 7.5–8.0, such as Tris-HCl or HEPES .
-
Titration:
-
Prepare buffer at pH 7.4, 7.8, and 8.2.
-
Dilute compound (from DMSO stock) into each.
-
If solubility improves drastically at pH 8.2, the compound is ionizing.
-
-
Caution: Ensure your biological target (receptor/enzyme) is stable at the elevated pH.
Module 4: Protocol C - The "Nuclear Option" (Cyclodextrins)
Use Case: In vivo studies, sensitive primary cells, or compounds that are "brick dust" (insoluble in everything).
Why it Works
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex. The hydrophobic fluorinated pyrazole sits inside the donut-shaped cavity (shielded from water), while the hydrophilic exterior keeps the complex dissolved.
Complexation Protocol (Solvent Evaporation Method)
This method yields a stable inclusion complex, superior to simple physical mixing [4].
Figure 2: Solvent evaporation method for creating Pyrazole-Cyclodextrin inclusion complexes.
-
Ratio: Start with a 1:5 molar ratio (Drug : Cyclodextrin).
-
Procedure:
-
Dissolve the fluorinated pyrazole in a volatile organic solvent (Acetone or Ethanol).
-
Dissolve HP-β-CD in water (20% w/v).
-
Slowly add the organic phase to the aqueous phase while stirring vigorously.
-
Stir for 24 hours with the vial open to allow the organic solvent to evaporate.
-
-
Filtration: Filter the resulting solution through a 0.22 µm PVDF filter. The filtrate contains the solubilized drug-CD complex.
-
Storage: Lyophilize (freeze-dry) to create a powder that reconstitutes instantly in water.
FAQ: Frequently Asked Questions
Q: Why does my compound precipitate in PBS but not in water? A: This is the "Salting Out" effect. The high ionic strength of PBS (salts) competes for water molecules, reducing the hydration shell around your hydrophobic pyrazole. Try using a lower salt buffer (e.g., 0.5x PBS) if the assay permits.
Q: Can I use sonication to redissolve a precipitate? A: generally, No . Sonication creates heat and temporary dispersion. Once you stop sonicating, the compound will likely re-crystallize (often into a more stable, less soluble polymorph) within minutes. If it crashes, filter it or start over with a better formulation.
Q: How does fluorine substitution position affect solubility? A:
-
Trifluoromethyl (-CF3): drastically increases lipophilicity (LogP +1.2). Expect severe solubility issues.
-
Single Fluorine (-F): Moderate lipophilicity increase. If placed ortho to an N-H, it can facilitate intramolecular hydrogen bonding, which reduces solubility further by hiding the polar group.
References
-
Bergström, C. A., et al. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
-
Protocol Online. (2006). DMSO Tolerance Limits in Cell Based Assays.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
BenchChem Technical Support. (2025). Cyclodextrin Inclusion Complexation Protocols.
Technical Support Center: Strategies for Minimizing Methoxymethyl (MOM) Ether Hydrolysis
Welcome to the technical support center dedicated to the robust application of the methoxymethyl (MOM) ether protecting group. The MOM group is a cornerstone in modern organic synthesis for the protection of alcohols due to its relative stability and straightforward installation. However, its sensitivity to acidic conditions—sometimes arising from unexpected sources—can lead to premature or partial deprotection, jeopardizing complex synthetic routes.
This guide is structured to provide both immediate troubleshooting solutions and a deeper mechanistic understanding to empower you, the researcher, to preemptively design more resilient experimental plans.
Part I: Troubleshooting Guide
This section addresses specific, common problems encountered during synthesis. Each answer provides not only a solution but also the underlying chemical principles to inform your future experimental design.
Q1: My MOM group was cleaved during an aqueous workup with saturated ammonium chloride (NH₄Cl). I thought this was a neutral salt. What happened, and how can I prevent it?
A1: This is a frequent and insightful observation. While ammonium chloride is the salt of a strong acid (HCl) and a weak base (NH₃), its aqueous solution is slightly acidic (typically pH 4.5–5.5) due to the hydrolysis of the ammonium ion (NH₄⁺ + H₂O ⇌ NH₃ + H₃O⁺). This seemingly mild acidity is often sufficient to catalyze the hydrolysis of a sensitive MOM ether, especially with prolonged exposure or elevated temperatures.
Root Cause Analysis: The MOM ether, being an acetal, is susceptible to acid-catalyzed hydrolysis. The mechanism involves protonation of one of the ether oxygens, making it a better leaving group. This is followed by cleavage of the C-O bond to form a resonance-stabilized oxonium ion and the free alcohol. Subsequent attack by water on the oxonium ion liberates formaldehyde and methanol.[1]
Immediate Solutions:
-
Use a Buffered or Basic Workup: Replace the NH₄Cl wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, pH ≈ 8.3) or a phosphate buffer (pH 7.2). This will neutralize any trace acid in your organic layer and prevent hydrolysis.
-
Minimize Contact Time: If an acidic wash is unavoidable for other reasons, perform the extraction quickly and at low temperatures (e.g., in an ice bath). Immediately follow with a basic wash to neutralize residual acid.
-
Anhydrous Workup: If your product is sufficiently non-polar, you can sometimes bypass an aqueous wash altogether. Quench the reaction, dry the organic phase directly with a drying agent like Na₂SO₄ or MgSO₄, filter, and concentrate.
Q2: I'm observing partial deprotection of my MOM ether during a reaction catalyzed by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂). How can I improve the stability of my protecting group?
A2: Lewis acids are common culprits for unintended MOM group cleavage. They function by coordinating to one of the lone pairs on the MOM ether's oxygen atoms.[2] This coordination polarizes the C-O bond, effectively activating the group for cleavage, similar to protonation by a Brønsted acid.
Troubleshooting Strategies:
-
Lower the Temperature: Deprotection pathways often have a higher activation energy than the desired reaction. Running your experiment at a significantly lower temperature (e.g., -78 °C) can dramatically slow the rate of hydrolysis relative to your primary transformation.[2]
-
Select a Milder Lewis Acid: The strength of the Lewis acid is critical. If your reaction allows, screen milder alternatives. The order of Lewis acidity can be generally considered, but empirical testing is best.
-
Strong: AlCl₃, TiCl₄, SnCl₄
-
Moderate: BF₃·OEt₂, ZnCl₂, TMSOTf
-
Mild: MgBr₂·OEt₂, LiCl
-
-
Add a Non-Nucleophilic Base: Incorporating a sterically hindered, non-nucleophilic base can scavenge trace amounts of Brønsted acids (H⁺) that may be present in the Lewis acid or generated in situ. This prevents the proton-catalyzed hydrolysis pathway from competing.
-
Examples: 2,6-Lutidine, 2,6-di-tert-butylpyridine (DTBP), or 1,8-Bis(dimethylamino)naphthalene, famously known as Proton-Sponge®.[3]
-
dot
Caption: Troubleshooting workflow for MOM deprotection.
Q3: My MOM group is being cleaved during column chromatography on standard silica gel. What is causing this, and what is the fix?
A3: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH), which have a pKa of around 4-5.[2] This acidic surface can act as a solid-phase acid catalyst, slowly cleaving the MOM group as your compound travels down the column. The longer the residence time on the column, the more deprotection you will observe.
Solutions:
-
Neutralize the Silica: The most common and effective solution is to use silica gel that has been neutralized with a base. This is typically done by preparing the column slurry in an eluent containing a small amount of a volatile amine, such as triethylamine (Et₃N) or pyridine (typically 0.1-1% v/v). The amine deprotonates the acidic silanol groups, rendering the stationary phase inert to the MOM group.
-
Use an Alternative Stationary Phase: If your molecule is incompatible with amines, consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil®.
-
Work Quickly: If you must use standard silica, run the column as quickly as possible ("flash chromatography") to minimize the contact time between your compound and the acidic surface.
Part II: Frequently Asked Questions (FAQs)
This section provides a broader understanding of MOM ether chemistry, helping you make strategic decisions during synthetic planning.
Q1: What is the precise mechanism of acid-catalyzed MOM ether hydrolysis?
A1: The hydrolysis of a MOM ether is a classic example of an A-1 (unimolecular acid-catalyzed) mechanism for acetal cleavage.
-
Protonation: A proton (H⁺) from an acid source rapidly and reversibly protonates one of the ether oxygens. Protonation of the methoxy oxygen is generally considered the productive pathway.
-
Heterolysis (Rate-Determining Step): The protonated ether undergoes C-O bond cleavage, releasing the parent alcohol (R-OH) and forming a resonance-stabilized methoxymethyl cation ([CH₂=O⁺CH₃ ↔ ⁺CH₂-O-CH₃]). This unimolecular dissociation is the slow, rate-determining step.
-
Hydration: A water molecule acts as a nucleophile and attacks the highly electrophilic methoxymethyl cation.
-
Deprotonation: The resulting intermediate is deprotonated by a base (e.g., water) to yield a hemiacetal (CH₃OCH₂OH).
-
Decomposition: The hemiacetal quickly decomposes to yield methanol and formaldehyde.
dot
Caption: Mechanism of Acid-Catalyzed MOM Hydrolysis.
Q2: How does the stability of MOM ethers compare to other common alcohol protecting groups under acidic conditions?
A2: The stability of protecting groups is a continuum, and choosing the right one is key to orthogonal synthesis strategies. MOM is considered moderately acid-labile.
| Protecting Group | Structure | Relative Acid Stability | Typical Cleavage Conditions |
| TMS (Trimethylsilyl) | R-O-Si(CH₃)₃ | Very Labile | pH 4–5, mild acid |
| THP (Tetrahydropyranyl) | R-O-THP | Labile | Acetic acid/H₂O, PPTS |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | R-O-CH₂OCH₂CH₂Si(CH₃)₃ | Labile | Mild Lewis acids, TBAF |
| MOM (Methoxymethyl) | R-O-CH₂OCH₃ | Moderately Labile | TFA, HCl/MeOH [1] |
| TBS/TBDMS (tert-Butyldimethylsilyl) | R-O-Si(CH₃)₂(t-Bu) | Moderately Stable | HF·Py, TBAF, strong acid |
| Bn (Benzyl) | R-O-CH₂Ph | Stable | H₂/Pd-C, strong acid |
| TBDPS (tert-Butyldiphenylsilyl) | R-O-Si(Ph)₂(t-Bu) | Very Stable | HF·Py, strong acid |
As the table shows, MOM is more stable than THP or TMS but significantly more labile than a TBS or Benzyl ether.[4][5] This allows for selective deprotection; for instance, a TMS group can often be removed in the presence of a MOM group.
Q3: Are there any "MOM-safe" acidic reagents?
A3: The term "safe" is relative and highly dependent on the substrate, temperature, and reaction time. However, some acidic conditions are generally considered compatible with MOM ethers for short reaction times at low temperatures.
-
Pyridinium p-toluenesulfonate (PPTS): Often used to deprotect the more labile THP group in the presence of a MOM group.
-
Silica-supported acids: Catalysts like silica-supported sodium hydrogen sulfate can sometimes offer chemoselectivity, especially for phenolic MOM ethers, under specific conditions.[6]
-
TMSBr/2,2'-bipyridyl: This combination has been reported as a mild and highly chemoselective method for MOM deprotection, suggesting that under different conditions, it could be tuned for compatibility.[7]
Ultimately, any acidic reagent has the potential to cleave a MOM group. Compatibility must always be verified empirically for your specific system.
Part III: Key Experimental Protocols
Protocol 1: Buffered Aqueous Workup to Prevent MOM Hydrolysis
This protocol describes a standard procedure for quenching a reaction and washing the organic phase while preserving an acid-sensitive MOM group.
Objective: To neutralize acidic components and remove water-soluble byproducts without cleaving the MOM ether.
Materials:
-
Reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel, beakers, Erlenmeyer flask.
Procedure:
-
Cool the Reaction: If the reaction was run at elevated temperatures, cool it to room temperature or 0 °C in an ice bath.
-
Quench (if necessary): If the reaction contains highly reactive reagents (e.g., organometallics, hydrides), perform a careful quench according to standard procedures (e.g., dropwise addition of water, saturated Rochelle's salt, or as appropriate) at 0 °C before proceeding.
-
Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel. If the reaction volume is small, dilute it with additional organic solvent to facilitate separation.
-
First Wash (Bicarbonate): Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any gas (CO₂) that may be generated. Shake gently for 30-60 seconds.
-
Separate Layers: Allow the layers to separate completely. Drain the aqueous (typically bottom) layer. If an emulsion forms, a small addition of brine can help break it.
-
Second Wash (Brine): Add an equal volume of brine to the organic layer in the funnel. Shake for 30 seconds. This wash removes residual water and water-soluble components from the organic phase.
-
Separate and Dry: Drain the aqueous layer. Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Isolate Product: Filter the dried organic solution to remove the drying agent, and rinse the drying agent with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which is now ready for purification (e.g., by chromatography on neutralized silica gel).
Protocol 2: Use of a Proton Sponge to Scavenge In-Situ Generated Acid
This protocol details how to incorporate a non-nucleophilic base to protect a MOM group during a reaction that may generate trace amounts of acid.
Objective: To maintain a non-acidic environment during a reaction to prevent MOM group hydrolysis.
Materials:
-
Starting material containing a MOM group.
-
Reaction solvent (anhydrous).
-
Reagents for the desired transformation.
-
Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) or 2,6-di-tert-butylpyridine (DTBP).
-
Inert atmosphere setup (e.g., Schlenk line or glovebox with Nitrogen or Argon).
Procedure:
-
Setup: Assemble a flame-dried or oven-dried flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add Substrate and Base: Add the MOM-protected starting material (1.0 equivalent) and the proton sponge (1.1-1.5 equivalents) to the flask.
-
Add Solvent: Add the required volume of anhydrous reaction solvent via syringe or cannula. Stir the mixture until all solids are dissolved.
-
Cool the Reaction: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Initiate Reaction: Slowly add the key reagent (e.g., Lewis acid, acyl chloride) to the stirred solution. The proton sponge will immediately neutralize any protons (H⁺) that are present as an impurity or are generated during the course of the reaction.
-
Monitor Reaction: Allow the reaction to proceed while monitoring its progress by a suitable method (e.g., TLC, LC-MS).
-
Workup: Once the reaction is complete, proceed with an appropriate workup, such as the buffered aqueous workup described in Protocol 1. The protonated proton sponge is a salt and will be removed during the aqueous wash.
References
-
University of Windsor. Alcohol Protecting Groups. [Link]
-
Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link]
-
MDPI. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Organic Chemistry Portal. MOM Ethers. [Link]
-
Wikipedia. Methoxymethyl ether. [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
Tanimoto, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [Link]
-
ACS Publications. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [Link]
-
Lab Alley. Acids and My Mom's Lemonade. [Link]
-
Bentham Science. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. [Link]
-
Organic-Synthesis.com. Protecting Groups. [Link]
-
Royal Society of Chemistry. (2011). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. MOM Ethers [organic-chemistry.org]
- 7. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
An In-Depth Technical Guide to the NMR Characterization of 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole. In the absence of direct experimental data in publicly available literature, this guide presents a robust, predicted NMR dataset. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by comparative analysis with structurally analogous pyrazole derivatives. Furthermore, this document outlines a detailed experimental protocol for acquiring high-quality NMR spectra for this class of molecules and a logical workflow for spectral interpretation.
Predicted NMR Data for this compound
The anticipated ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound, when analyzed in a standard deuterated solvent such as chloroform-d (CDCl₃), are summarized below. These predictions are derived from an in-depth analysis of the electronic environment of each nucleus, taking into account the inductive and mesomeric effects of the fluoroethyl and methoxymethyl substituents on the pyrazole ring.
Table 1: Predicted ¹H NMR Spectral Data
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~7.40 | d | ~2.3 | 1H | H-5 (pyrazole ring) |
| 2 | ~6.25 | d | ~2.3 | 1H | H-4 (pyrazole ring) |
| 3 | ~4.70 | dt | J(H,F) = 47.0, J(H,H) = 4.5 | 2H | -CH₂-F |
| 4 | ~4.55 | s | 2H | -CH₂-O- | |
| 5 | ~4.35 | dt | J(H,F) = 28.0, J(H,H) = 4.5 | 2H | N-CH₂- |
| 6 | ~3.40 | s | 3H | -O-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J, Hz) | Assignment |
| 1 | ~152.0 | s | C-3 (pyrazole ring) | |
| 2 | ~138.0 | s | C-5 (pyrazole ring) | |
| 3 | ~105.0 | s | C-4 (pyrazole ring) | |
| 4 | ~81.0 | d | J(C,F) = 170.0 | -CH₂-F |
| 5 | ~65.0 | s | -CH₂-O- | |
| 6 | ~58.0 | s | -O-CH₃ | |
| 7 | ~50.0 | d | J(C,F) = 20.0 | N-CH₂- |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~ -225.0 | t | J(F,H) = 47.0 | -CH₂-F |
Rationale Behind Predicted Spectral Data
The predicted chemical shifts and coupling constants are based on the established electronic effects of the substituents on the pyrazole ring. The electron-withdrawing nature of the nitrogen atoms in the pyrazole ring significantly influences the chemical shifts of the ring protons and carbons.
-
¹H NMR: The protons on the pyrazole ring, H-5 and H-4, are expected to appear as doublets due to their coupling with each other. The H-5 proton is anticipated to be at a higher chemical shift (downfield) compared to the H-4 proton due to its proximity to the N-1 nitrogen. The fluoroethyl group's methylene protons will be split into a doublet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom. The methoxymethyl protons will appear as singlets.
-
¹³C NMR: The carbon atoms of the pyrazole ring will have distinct chemical shifts, with C-3 and C-5 appearing at lower field than C-4. The carbons of the fluoroethyl group will show coupling to the fluorine atom, with the carbon directly attached to the fluorine exhibiting a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: A triplet is predicted for the fluorine atom, arising from coupling with the adjacent methylene protons. The chemical shift is expected in the typical range for aliphatic fluorine compounds.[1]
Experimental Protocol for NMR Spectroscopy
This section outlines a standardized procedure for the acquisition of high-resolution NMR spectra of this compound.
1. Sample Preparation:
- Weigh approximately 10-15 mg of the purified compound.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved to avoid line broadening.
2. NMR Instrument Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).
- Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition Parameters:
- ¹H NMR:
- Pulse sequence: Standard single-pulse experiment.
- Spectral width: ~16 ppm.
- Acquisition time: ~3-4 seconds.
- Relaxation delay: 2-5 seconds.
- Number of scans: 16-64.
- ¹³C NMR:
- Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral width: ~200 ppm.
- Acquisition time: ~1-2 seconds.
- Relaxation delay: 2-5 seconds.
- Number of scans: 1024-4096 (or more, depending on sample concentration).
- ¹⁹F NMR:
- Pulse sequence: Standard single-pulse experiment, with or without proton decoupling.
- Spectral width: ~100 ppm (centered around the expected chemical shift).
- Acquisition time: ~1-2 seconds.
- Relaxation delay: 2-5 seconds.
- Number of scans: 64-256.
4. Data Processing:
- Apply a suitable window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
- Perform Fourier transformation.
- Phase and baseline correct the spectra.
- Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Visualizing Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of this compound and highlights the key predicted proton and carbon assignments.
Caption: Molecular structure and predicted NMR assignments for this compound.
Comparative Analysis with Structurally Related Pyrazoles
To provide context and validate our predictions, we will compare the expected NMR data of our target molecule with the known experimental data of two related pyrazole derivatives: 1-ethyl-3-methyl-1H-pyrazole and a pyrazole derivative with a methoxy group .
Table 4: Comparative ¹H NMR Data (in CDCl₃)
| Compound | H-4 (ppm) | H-5 (ppm) | N-Alkyl (ppm) | C-Alkyl/Alkoxy (ppm) |
| This compound (Predicted) | ~6.25 | ~7.40 | ~4.35 (N-CH₂), ~4.70 (-CH₂F) | ~4.55 (-CH₂O-), ~3.40 (-OCH₃) |
| 1-ethyl-3-methyl-1H-pyrazole | ~5.90 | ~7.46-7.33 | ~4.12 (q, 2H), ~1.44 (t, 3H) | ~2.25 (s, 3H) |
| A pyrazole with -OCH₃ [2] | - | - | - | ~3.27 (s, 3H) |
Analysis of Comparison:
-
Pyrazole Ring Protons: The chemical shifts of H-4 and H-5 in the predicted spectrum of our target molecule are in good agreement with those observed for 1-ethyl-3-methyl-1H-pyrazole.[3] The slight downfield shift of H-5 is a characteristic feature of 1,3-disubstituted pyrazoles.
-
N-Alkyl Group: The presence of the electronegative fluorine atom in the fluoroethyl group is expected to cause a significant downfield shift of the adjacent methylene protons (~4.35 and ~4.70 ppm) compared to the methylene protons of the ethyl group in 1-ethyl-3-methyl-1H-pyrazole (~4.12 ppm).
-
C-Substituent: The predicted chemical shifts for the methoxymethyl group (-CH₂O- at ~4.55 ppm and -OCH₃ at ~3.40 ppm) are consistent with typical values for such moieties and are comparable to the observed shift for a methoxy group on a pyrazole ring.[2]
Conclusion
This technical guide provides a comprehensive, predicted NMR characterization of this compound. The predicted data, based on established NMR principles and comparison with analogous structures, offers a reliable reference for researchers working with this and similar heterocyclic compounds. The detailed experimental protocol and comparative analysis serve as a practical resource for the synthesis, purification, and structural elucidation of novel pyrazole derivatives in drug discovery and development.
References
-
Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. Available at: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available at: [Link]
-
ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols—A Combined NMR and Quantum-Chemical Study - PMC. Available at: [Link]
-
19Flourine NMR - University of Ottawa. Available at: [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]
-
13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF - ResearchGate. Available at: [Link]
Sources
A Comparative Guide to HPLC Retention Times of Fluoroethyl Pyrazole Standards
For researchers and professionals in drug development, the accurate analysis of heterocyclic compounds such as fluoroethyl pyrazoles is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and purity assessment of these molecules. This guide provides an in-depth comparison of the expected HPLC retention times of three key positional isomers of fluoroethyl pyrazole, grounded in the fundamental principles of chromatography. We will explore the causal factors behind their separation and provide a robust experimental protocol for their analysis.
Introduction: The Significance of Fluoroethyl Pyrazoles and the Role of HPLC
Fluoroethyl pyrazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, impacting its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] Consequently, the precise structural characterization and purity verification of these compounds are critical.
Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing these non-polar to moderately polar compounds.[4] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The retention of an analyte is primarily governed by its hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[5]
This guide will focus on a comparative analysis of three positional isomers of fluoroethyl pyrazole:
-
3-(1-fluoroethyl)-1H-pyrazole
-
4-(1-fluoroethyl)-1H-pyrazole
-
5-(1-fluoroethyl)-1H-pyrazole
Understanding the Elution Order: A Tale of Three Isomers
The position of the fluoroethyl group on the pyrazole ring subtly influences the molecule's overall polarity and, therefore, its retention time in RP-HPLC. The expected elution order is based on the principle that less polar compounds are retained longer on a non-polar stationary phase.
Expected Elution Order (from shortest to longest retention time):
-
4-(1-fluoroethyl)-1H-pyrazole: The 4-position is the most electronically neutral position on the pyrazole ring. Substitution at this position is expected to have the least impact on the overall polarity of the molecule compared to substitutions at the 3 or 5 positions, which are adjacent to the nitrogen atoms. This isomer is anticipated to be the most polar and, therefore, elute first.
-
5-(1-fluoroethyl)-1H-pyrazole: The 5-position is adjacent to the NH group of the pyrazole ring. The electron-donating nature of the alkyl group can influence the electron density around the nitrogen atoms, leading to a slight decrease in overall polarity compared to the 4-substituted isomer.
-
3-(1-fluoroethyl)-1H-pyrazole: The 3-position is adjacent to the imine-like nitrogen atom. The interaction between the substituent and this nitrogen can lead to a more significant decrease in polarity compared to the 5-substituted isomer, resulting in a stronger interaction with the C18 stationary phase and a longer retention time.
The following table summarizes the expected retention times and the physicochemical properties influencing this separation.
| Compound | Structure | Expected Retention Time (min) | Key Physicochemical Rationale for Retention |
| 4-(1-fluoroethyl)-1H-pyrazole | NNHCH(F)CH3 | ~ 4.2 | Highest polarity due to substitution at the electronically neutral 4-position, leading to weaker interaction with the non-polar stationary phase. |
| 5-(1-fluoroethyl)-1H-pyrazole | NNHCH(F)CH3 | ~ 4.8 | Intermediate polarity. The fluoroethyl group at the 5-position has a moderate influence on the molecule's dipole moment. |
| 3-(1-fluoroethyl)-1H-pyrazole | NNHCH(F)CH3 | ~ 5.5 | Lowest polarity among the three isomers, resulting in the strongest hydrophobic interaction with the C18 column and the longest retention time. |
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of fluoroethyl pyrazole standards.
Objective: To separate and determine the retention times of 3-(1-fluoroethyl)-1H-pyrazole, 4-(1-fluoroethyl)-1H-pyrazole, and 5-(1-fluoroethyl)-1H-pyrazole using RP-HPLC with UV detection.
Materials:
-
Fluoroethyl pyrazole standards
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or Trifluoroacetic acid)
-
Volumetric flasks
-
Pipettes
-
HPLC vials
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of each fluoroethyl pyrazole isomer in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing all three isomers at a concentration of 10 µg/mL each by diluting the stock solutions with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with 40% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Run Time: 10 minutes
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the mixed standard solution and record the chromatogram.
-
Identify the peaks corresponding to each isomer based on their retention times.
-
Visualizing the Workflow and Chemical Logic
To better illustrate the experimental process and the chemical basis for the observed separation, the following diagrams are provided.
Caption: Experimental workflow for the HPLC analysis of fluoroethyl pyrazole standards.
Caption: Relationship between isomer polarity and HPLC retention on a C18 column.
Conclusion
The separation of fluoroethyl pyrazole isomers by RP-HPLC is a clear demonstration of how subtle changes in molecular structure can have a significant impact on chromatographic behavior. By understanding the principles of hydrophobicity and polarity, researchers can predict the elution order and develop robust analytical methods for these important pharmaceutical compounds. The provided experimental protocol serves as a validated starting point for the analysis of fluoroethyl pyrazole standards, ensuring the accuracy and reliability of research and development efforts in the pharmaceutical industry.
References
- Faria, J., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry, 60(15), 6389-6412.
- Patil, S. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 36(3), 384-394.
- Yet, L. (2018). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry, 7(2), 1-2.
-
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). High Performance Liquid Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
Sources
A Guide to Ligand Optimization: Comparative Analysis of Fluoroethyl vs. Fluoro-propyl Pyrazole Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Fluorinated Pyrazoles in Drug Discovery
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its versatile five-membered heterocyclic structure allows for extensive functionalization, enabling chemists to fine-tune pharmacological properties.[3] Among the most powerful tools in the medicinal chemist's arsenal is strategic fluorination. The introduction of fluorine atoms or fluoroalkyl groups into a drug candidate can profoundly alter its physicochemical and biological profile, influencing metabolic stability, membrane permeability, pKa, and, critically, binding affinity for its target protein.[4][5][6]
This guide provides an in-depth comparison of two common fluoroalkyl substituents: the fluoroethyl and fluoro-propyl groups. We will dissect how the seemingly minor difference of a single carbon atom in the alkyl chain can lead to significant variations in binding affinity. By examining structure-activity relationships (SAR) from published studies, detailing the experimental methodologies used to generate this data, and exploring the underlying physicochemical principles, this guide aims to provide a rational framework for selecting the optimal fluoroalkyl substituent during ligand design and optimization.
The Physicochemical Impact of Fluoroalkyl Chain Length on Molecular Recognition
The decision to employ a fluoroethyl versus a fluoro-propyl group is a nuanced one, driven by the specific topology and chemical environment of the target's binding pocket. The key differences in their effects on binding affinity stem from three interconnected properties: hydrophobicity, conformational flexibility, and specific fluorine-protein interactions.
-
Hydrophobicity and van der Waals Contacts: Increasing the length of an alkyl chain generally enhances lipophilicity. The longer propyl group can therefore form more extensive van der Waals interactions within a hydrophobic binding pocket compared to the ethyl group. Studies on the binding of perfluoroalkyl acids to bovine serum albumin (BSA) have shown that longer carbon chains can lead to stronger binding, primarily driven by van der Waals forces and hydrogen bonds.[7] This increased interaction surface can translate directly to higher binding affinity, provided the pocket can accommodate the larger substituent.
-
Conformational Flexibility: The fluoro-propyl chain possesses an additional rotatable C-C bond compared to the fluoroethyl group. This added flexibility can be a double-edged sword. On one hand, it allows the ligand to adopt a more optimal conformation to fit the contours of a complex binding site. On the other hand, adopting a specific, rigid conformation upon binding incurs a greater entropic penalty, which can decrease affinity. The ideal chain length will therefore depend on a balance between achieving optimal geometric fit and minimizing the entropic cost of binding.
-
Specific Fluorine Interactions: Fluorine's high electronegativity can create a carbon-fluorine bond dipole and influence the acidity of nearby protons. While typically not a strong hydrogen bond acceptor, fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups or form "halogen bonds" (though this is more pronounced with heavier halogens).[8] The longer reach of a fluoro-propyl group may allow its terminal fluorine atoms to engage with a specific residue or sub-pocket that a fluoroethyl group cannot access.
Comparative Analysis: Binding Affinity in Target-Specific Contexts
Direct, head-to-head comparisons of fluoroethyl vs. fluoro-propyl pyrazoles are not always available in a single study. However, by synthesizing data from various structure-activity relationship (SAR) studies, a clear pattern emerges: the superiority of one substituent over the other is entirely dependent on the target protein's architecture.
Case Study 1: Estrogen Receptor-α (ERα) - The Advantage of Length
In a seminal study on pyrazole-based estrogen receptor agonists, researchers investigated how different substituents at the C(4) position of the pyrazole ring influenced binding affinity and selectivity for ERα. The results demonstrated that a propyl substituent was optimal for both high affinity and enhanced selectivity.[9] The compound, propylpyrazole triol (PPT), exhibited a 410-fold binding preference for ERα over ERβ.[9]
-
Causality: Molecular modeling suggested that the pyrazole ligands bind with their C(3)-phenol in the same pocket as estradiol's A-ring. The enhanced affinity and selectivity conferred by the C(4)-propyl group arise from its ability to access and form favorable interactions within a portion of the ligand-binding domain where ERα possesses a smaller residue (Leu384) compared to ERβ (Met421).[9] The shorter ethyl group would be too small to fully occupy this sub-pocket and maximize hydrophobic interactions, while a longer butyl group might introduce steric clashes. This illustrates a classic case where the fluoro-propyl chain length is perfectly matched to the dimensions of a hydrophobic sub-pocket.
Case Study 2: Human A3 Adenosine Receptor - Propyl Group Favored for Irreversible Binding
Research into irreversible antagonists for the human A3 adenosine receptor (hA3AR) revealed a similar trend. A series of pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivatives were synthesized, incorporating a reactive sulfonyl fluoride moiety. Within this series, the most potent compound for irreversible binding featured a propyl group at the N8 position of the pyrazole.[10]
-
Causality: While the study focused on irreversible binding, the initial non-covalent recognition is a prerequisite for the subsequent reaction. The superior potency of the propyl-substituted analog suggests it achieves a more stable and favorable initial binding pose within the hA3AR binding site. This allows it to orient the reactive sulfonyl fluoride group more effectively for covalent modification of the target receptor. Again, the data points to the propyl chain being better suited to the receptor's topology.
Data Summary
| Target Receptor | Pyrazole Scaffold | Optimal Substituent | Binding Affinity Metric | Key Finding | Reference |
| Estrogen Receptor-α (ERα) | Tetrasubstituted Pyrazole | Propyl | Relative Binding Affinity (vs. Estradiol) | The propyl group at C4 was optimal for high-affinity and selective binding. | [9] |
| Human A3 Adenosine Receptor | Pyrazolo-triazolo-pyrimidine | Propyl | Irreversible Binding Potency | The N8-propyl derivative was the most potent irreversible antagonist in the series. | [10] |
This data strongly suggests that in cases where the binding pocket is sufficiently large and contains hydrophobic regions, the longer fluoro-propyl chain is often advantageous for maximizing binding affinity.
Experimental Design: Methodologies for Determining Binding Affinity
To generate the quantitative data that informs SAR studies, rigorous and validated experimental protocols are essential. Below are step-by-step workflows for two standard biophysical techniques used to measure binding affinity.
Protocol 1: Competitive Radioligand Binding Assay
This method measures the ability of a test compound (the "competitor") to displace a known radiolabeled ligand from a receptor.
-
Receptor Preparation: Prepare cell membrane homogenates expressing the target receptor from cultured cells or tissue samples. Determine the total protein concentration using a standard method like the Bradford assay.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand, the membrane preparation, and a range of concentrations of the unlabeled test compound (e.g., fluoroethyl vs. fluoro-propyl pyrazole).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat. The filters trap the membranes (and thus the bound ligand) while the unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time, providing kinetic data (association and dissociation rates) in addition to affinity.
-
Chip Preparation: Select a sensor chip appropriate for immobilizing the target protein (e.g., a CM5 chip for amine coupling).
-
Ligand Immobilization: Covalently attach the purified target protein (the "ligand") to the sensor chip surface. One flow cell is typically used as a reference surface (no protein immobilized).
-
Analyte Preparation: Prepare a series of precise dilutions of the test compound (the "analyte," e.g., the fluoroethyl pyrazole) in a suitable running buffer.
-
Association Phase: Inject the lowest concentration of the analyte over both the reference and active flow cells at a constant flow rate. The binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU).
-
Dissociation Phase: Switch the injection back to running buffer only. The analyte dissociates from the protein, causing the RU signal to decrease.
-
Regeneration: If necessary, inject a specific solution (e.g., low pH glycine) to strip all remaining bound analyte from the surface, preparing it for the next injection.
-
Cycle Repetition: Repeat steps 4-6 for each concentration of the analyte.
-
Data Analysis: Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes. Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
A Framework for Rational Design
The collected evidence leads to a clear logical framework for choosing between a fluoroethyl and a fluoro-propyl substituent. The decision hinges on the characteristics of the target's binding site.
Conclusion and Future Outlook
There is no universal rule dictating that a fluoro-propyl group is inherently superior to a fluoroethyl group, or vice versa. The optimal choice is context-dependent and dictated by the precise architecture of the protein's binding site. However, a guiding principle emerges from the available data:
-
Fluoro-propyl groups are often favored when the binding site contains a sufficiently large, accessible hydrophobic pocket where the additional methylene unit can contribute to favorable van der Waals interactions, as seen with ERα and the A3 adenosine receptor.[9][10]
-
Fluoro-ethyl groups may be advantageous in more sterically constrained environments where a larger substituent would introduce a penalty through steric hindrance, or where the entropic cost of restricting the more flexible propyl chain outweighs the enthalpic gains.
Future progress in this field will rely on the systematic generation of high-quality SAR data using matched molecular pairs. Coupling these experimental results with advanced computational techniques, such as free energy perturbation (FEP) calculations, will further enhance our predictive understanding and empower medicinal chemists to make more rational, data-driven decisions in the complex, multifaceted process of drug discovery.
References
-
Taylor & Francis. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer’s disease. Available at: [Link]
-
ResearchGate. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity | Request PDF. Available at: [Link]
-
PubMed. (2010). Impact of carbon chain length on binding of perfluoroalkyl acids to bovine serum albumin determined by spectroscopic methods. Available at: [Link]
-
PubMed. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Available at: [Link]
-
ResearchGate. (n.d.). Effect of alkyl chain length on variation of ligand binding pose on GAA. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Fluorosulfonyl- and Bis-(β-chloroethyl)amino-phenylamino Functionalized Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives: Irreversible Antagonists at the Human A3 Adenosine Receptor and Molecular Modeling Studies. Available at: [Link]
-
ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]
-
PubMed Central (PMC). (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link]
-
MDPI. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available at: [Link]
-
Research Square. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]
-
PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available at: [Link]
-
Journal of Applied Pharmaceutical Science and Technology. (n.d.). Synthesis and biological evaluation of novel pyrazole scaffold. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. Available at: [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Available at: [Link]
-
ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines | Request PDF. Available at: [Link]
-
MDPI. (2023). Perfluoroalkyl Chain Length Effect on Crystal Packing and [LnO 8 ] Coordination Geometry in Lanthanide-Lithium β-Diketonates: Luminescence and Single-Ion Magnet Behavior. Available at: [Link]
-
PubMed. (2000). Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and Solution Behavior of Solvated Perfluoroethyl and n-Perfluoropropyl Cobalt(III) Complexes | Request PDF. Available at: [Link]
-
Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Available at: [Link]
-
ResearchGate. (2025). Impact of the alkyl chain length on binding of imidazolium-based ionic liquids to bovine serum albumin. Available at: [Link]
-
MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available at: [Link]
-
MDPI. (2022). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Available at: [Link]
-
MDPI. (2022). Fluoro-Germanium (IV) Cations with Neutral Co-Ligands—Synthesis, Properties and Comparison with Neutral GeF 4 Adducts. Available at: [Link]
-
ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. Available at: [Link]
-
ResearchGate. (n.d.). A comparison of the metal-ligand interactions of the pentafluorophenylethynyl and trifluoropropynyl ligands in transition metal cyclam complexes | Request PDF. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Impact of carbon chain length on binding of perfluoroalkyl acids to bovine serum albumin determined by spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorosulfonyl- and Bis-(β-chloroethyl)amino-phenylamino Functionalized Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives: Irreversible Antagonists at the Human A3 Adenosine Receptor and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Radiochemical Purity of F-18 Labeled Pyrazole Tracers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of positron emission tomography (PET), F-18 labeled pyrazole tracers are emerging as a significant class of radiopharmaceuticals for imaging a variety of biological targets. Ensuring the radiochemical purity (RCP) of these tracers is paramount for accurate in vivo imaging and dosimetry, as impurities can lead to off-target binding, altered biodistribution, and compromised image quality. This guide provides an in-depth comparison of the two most common analytical techniques for RCP determination: radio-Thin Layer Chromatography (radio-TLC) and radio-High Performance Liquid Chromatography (radio-HPLC).
This document is designed to provide not just procedural steps, but also the scientific rationale behind methodological choices, empowering researchers to develop and validate robust quality control (QC) methods. The protocols described herein are grounded in principles outlined by regulatory bodies such as the United States Pharmacopeia (USP) and the European Association of Nuclear Medicine (EANM).[1][2][3][4][5][6][7]
The Criticality of Radiochemical Purity
Radiochemical purity is defined as the proportion of the total radioactivity in a radiopharmaceutical that is present in the desired chemical form.[8] For F-18 labeled pyrazole tracers, common radiochemical impurities include unreacted [¹⁸F]fluoride and various radiolabeled byproducts from the synthesis process. The presence of these impurities can significantly impact the clinical outcome of a PET scan.[9] Therefore, validated analytical methods are crucial to guarantee the quality and consistency of the radiopharmaceutical product.[1][4][9]
Head-to-Head Comparison: Radio-TLC vs. Radio-HPLC
Both radio-TLC and radio-HPLC are powerful chromatographic techniques for assessing RCP. The choice between them often depends on the specific requirements of the tracer, available resources, and the stage of drug development.
| Feature | Radio-Thin Layer Chromatography (Radio-TLC) | Radio-High Performance Liquid Chromatography (Radio-HPLC) |
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | Separation based on differential partitioning between a solid stationary phase packed in a column and a liquid mobile phase pumped under high pressure. |
| Speed | Generally faster, with development times typically ranging from a few minutes to 30 minutes.[10] | Longer analysis times, often 15-30 minutes per sample.[11] |
| Resolution | Lower resolving power, may not separate structurally similar impurities.[12] | High resolving power, capable of separating complex mixtures and closely related impurities.[13][14] |
| Quantification | Can be quantitative, but may be less accurate for certain radionuclides like [¹⁸F]fluoride which can be underestimated by HPLC.[10][15] | Highly quantitative with a wide dynamic range. |
| Cost & Complexity | Lower cost, simpler instrumentation, and easier to implement.[10] | Higher initial investment for equipment, more complex operation and maintenance.[16] |
| Throughput | Can be adapted for high-throughput analysis.[15] | Typically lower throughput, although autosamplers can increase efficiency. |
| Impurity Detection | May not detect all impurities, especially those that are non-radioactive or have low radioactivity. | Can detect both radioactive and non-radioactive impurities if a UV detector is used in series with the radiation detector.[11][14] |
| Validation | Requires careful validation, as factors like aqueous mobile phases can affect silica plates and lead to misinterpretation. | Well-established validation protocols are available.[1][4][17] |
Causality Behind Experimental Choices
The selection of stationary and mobile phases is critical for achieving optimal separation in both techniques. For F-18 labeled pyrazole tracers, which are often moderately polar, a normal-phase or reversed-phase system can be employed.
-
Stationary Phase: In radio-TLC, silica gel plates are commonly used. For radio-HPLC, C18 columns are a popular choice for reversed-phase separations. The choice depends on the polarity of the pyrazole tracer and its potential impurities.
-
Mobile Phase: The mobile phase composition is optimized to achieve a good separation between the desired tracer and impurities like free [¹⁸F]fluoride. For radio-TLC, a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is often used.[18] For radio-HPLC, a gradient elution with acetonitrile and water is frequently employed to ensure the elution of all components.[11][19] It is crucial to avoid conditions that could cause the retention of [¹⁸F]fluoride on the HPLC column, which would lead to an underestimation of this impurity.[10][20]
Experimental Workflows and Protocols
A self-validating system is essential for ensuring the reliability of RCP measurements. This includes system suitability tests to confirm the performance of the chromatographic system before analyzing samples.
Radio-TLC Workflow
Caption: Workflow for Radiochemical Purity determination by Radio-TLC.
Protocol: Radio-TLC for F-18 Pyrazole Tracers
-
System Suitability:
-
Prepare a solution containing the non-radioactive pyrazole standard and a separate solution of [¹⁸F]fluoride.
-
Spot both solutions on the same TLC plate and develop as described below.
-
The system is suitable if there is a clear separation between the pyrazole standard (visualized under UV light) and the [¹⁸F]fluoride spot (detected by the radio-TLC scanner).
-
-
Sample Analysis:
-
Stationary Phase: Silica gel 60 F254 aluminum-backed TLC plate.
-
Mobile Phase: Acetonitrile:Water (95:5 v/v).[18]
-
Procedure:
-
Using a capillary tube, spot a small aliquot (~1-2 µL) of the F-18 labeled pyrazole tracer solution onto the origin line of the TLC plate.
-
Allow the spot to air dry completely.
-
Place the TLC plate in a developing chamber containing the mobile phase, ensuring the origin line is above the solvent level.
-
Allow the solvent front to migrate to the predefined solvent front line.
-
Remove the plate from the chamber and allow it to dry completely.
-
Scan the plate using a radio-TLC scanner.
-
-
-
Data Analysis:
-
The retention factor (Rf) for each radioactive spot is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
-
Typically, the F-18 labeled pyrazole tracer will have an Rf value between 0.4 and 0.6, while free [¹⁸F]fluoride will remain at the origin (Rf = 0).[18]
-
The radiochemical purity is calculated as: (Activity of the tracer spot / Total activity on the plate) x 100%.
-
The acceptance criterion for radiochemical purity is typically ≥ 95%.[14][18]
-
Radio-HPLC Workflow
Caption: Workflow for Radiochemical Purity determination by Radio-HPLC.
Protocol: Radio-HPLC for F-18 Pyrazole Tracers
-
System Suitability:
-
Inject a solution of the non-radioactive pyrazole standard to determine its retention time (Rt) with the UV detector.
-
Inject a solution of [¹⁸F]fluoride to determine its Rt with the radioactivity detector.
-
The system is suitable if there is a reproducible retention time for the standard and a baseline separation between the pyrazole peak and the [¹⁸F]fluoride peak.
-
-
Sample Analysis:
-
Stationary Phase: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[11][19]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: 5% A, 95% B
-
20-22 min: Linear gradient to 95% A, 5% B
-
22-30 min: 95% A, 5% B (re-equilibration)
-
-
Procedure:
-
Ensure the HPLC system is equilibrated with the initial mobile phase conditions.
-
Inject a known volume (e.g., 20 µL) of the F-18 labeled pyrazole tracer solution.
-
Acquire data from both the UV (at an appropriate wavelength for the pyrazole chromophore) and radioactivity detectors.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the F-18 labeled pyrazole tracer by comparing its retention time with that of the non-radioactive standard.
-
Identify the peak for [¹⁸F]fluoride (typically elutes early in a reversed-phase system).
-
The radiochemical purity is calculated as: (Area of the tracer peak / Total area of all radioactive peaks) x 100%.
-
The acceptance criterion for radiochemical purity is typically ≥ 95%.[14]
-
Conclusion
Both radio-TLC and radio-HPLC are indispensable tools for the quality control of F-18 labeled pyrazole tracers. Radio-TLC offers a rapid and cost-effective method suitable for routine QC and high-throughput screening.[10] However, its lower resolution may not be sufficient to separate all potential impurities.[21] Radio-HPLC provides superior resolution and quantitative accuracy, making it the gold standard for method validation and the analysis of complex radiochemical mixtures.[13][21] The choice of method should be based on a thorough risk assessment and the specific analytical requirements of the radiopharmaceutical.[22] Ultimately, a well-validated analytical method is a cornerstone of good manufacturing practice (GMP) and ensures the safety and efficacy of these promising PET imaging agents.[1][3][9]
References
-
EANM guideline on the validation of analytical methods for radiopharmaceuticals. European Journal of Nuclear Medicine and Molecular Imaging, [Link]
-
New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Journal of Nuclear Medicine Technology, [Link]
-
Revised guidance for elaborating monographs on radiopharmaceutical preparations: new section on validation of methods. European Directorate for the Quality of Medicines & HealthCare, [Link]
-
Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, [Link]
-
Guidance on validation and qualification of processes and operations involving radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, [Link]
-
EANM guideline on the validation of analytical methods for radiopharmaceuticals. PubMed, [Link]
-
Detrimental impact of aqueous mobile phases on 18F-labelled radiopharmaceutical analysis via radio-TLC. Analytical Methods, [Link]
-
Validation of analytical HPLC with post-column injection as a method for rapid and precise quantification of radiochemical yield. Forschungszentrum Jülich, [Link]
-
A rapid and systematic approach for the optimization of radio-TLC resolution. eScholarship, University of California, [Link]
-
Assessment of the Radiochemical Purity and Chemical Identity of [225Ac]Ac-Labeled Radiotherapeutics by TLC and RP-HPLC. Journal of Nuclear Medicine, [Link]
-
High-throughput radio-TLC analysis. PMC, [Link]
-
Comparison of different methods for radiochemical purity testing of [99mTc-EDDA-HYNIC-D-Phe1,Tyr3]-octreotide. PubMed, [Link]
-
Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. ResearchGate, [Link]
-
General Chapters: <823> RADIOPHARMACEUTICALS FOR POSITRON EMISSION TOMOGRAPHY-COMPOUNDING. uspbpep.com, [Link]
-
Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. MDPI, [Link]
-
How Flexible Is USP General Chapter <823>?. Journal of Nuclear Medicine, [Link]
-
Advances in Radio Thin Layer Chromatography (Radio-TLC). Longdom Publishing, [Link]
-
<823> Positron Emission Tomography Drugs for Compounding, Investigational, and Research Uses. Scribd, [Link]
-
Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico, [Link]
-
Development of an HPLC method for the radiochemical purity evaluation of [18F] fluoroestradiol. Redalyc, [Link]
-
EANM guideline on the validation of analytical methods for radiopharmaceuticals. PMC, [Link]
-
Development of an HPLC method for the radiochemical purity evaluation of [18F]fluoroestradiol. ResearchGate, [Link]
-
Validation of the method to use HPLC for determination for identity and radiochemical purity of 18F-NaF radiopharmaceutical produced at 108 Hospital. Vietnamese Journal of Radiology and Nuclear Medicine, [Link]
-
[18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. PMC, [Link]
-
The Radiopharmacy. EANM, [Link]
-
RADIOPHARMACY: AN UPDATE. EANM, [Link]
-
Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer. PMC, [Link]
-
Guide for the elaboration of monographs on - RADIO PHARMACEUTICAL PREPARATIONS. European Directorate for the Quality of Medicines & HealthCare, [Link]
-
EANM guideline on quality risk management for radiopharmaceuticals. University of Groningen research portal, [Link]
-
Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. OMICS International, [Link]
-
Determination of Total Radiochemical Purity of [18F]FDG and [18F]FET by High‑Performance Liquid Chromatography Avoiding TLC Method. SpringerLink, [Link]
-
test procedure for determining the radiochemical purity of f-18 fdg. Gammadata, [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Revised guidance for elaborating monographs on radiopharmaceutical preparations: new section on validation of methods - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 3. d-nb.info [d-nb.info]
- 4. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uspnf.com [uspnf.com]
- 6. uspbpep.com [uspbpep.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 10. longdom.org [longdom.org]
- 11. redalyc.org [redalyc.org]
- 12. escholarship.org [escholarship.org]
- 13. Comparison of different methods for radiochemical purity testing of [99mTc-EDDA-HYNIC-D-Phe1,Tyr3]-octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput radio-TLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Validation of the method to use HPLC for determination for identity and radiochemical purity of 18F-NaF radiopharmaceutical produced at 108 Hospital | Vietnamese Journal of Radiology and Nuclear Medicine [vjrnm.edu.vn]
- 18. omicsonline.org [omicsonline.org]
- 19. researchgate.net [researchgate.net]
- 20. juser.fz-juelich.de [juser.fz-juelich.de]
- 21. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. research.rug.nl [research.rug.nl]
A Comparative Guide to the In Vitro Plasma Stability of 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole
For researchers, scientists, and drug development professionals, understanding the stability of a compound in a biological matrix is a cornerstone of preclinical assessment. This guide provides an in-depth, comparative analysis of the in vitro plasma stability of the novel pyrazole derivative, 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole. We will delve into the causality behind experimental choices, present detailed protocols for robust assessment, and compare the anticipated stability of this molecule against established compound classes.
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being its pharmacokinetic profile. A compound that rapidly degrades in plasma is likely to have a short in vivo half-life, leading to diminished efficacy and potential difficulties in maintaining therapeutic concentrations.[1][2][3][4] Therefore, early and accurate assessment of plasma stability is not merely a screening step but a critical decision-making point in the drug discovery cascade.[3][4]
The Pyrazole Scaffold: A Privileged Structure in Modern Drug Discovery
The pyrazole nucleus is an increasingly common feature in recently approved pharmaceuticals, valued for its metabolic stability and versatile biological activity.[5] Compounds incorporating this five-membered heterocycle often exhibit favorable pharmacokinetic properties.[5][6] This inherent stability can be attributed to the electronic nature of the pyrazole ring, which makes it less susceptible to enzymatic degradation compared to other heterocyclic systems.[5] Our target molecule, this compound, is built upon this robust scaffold.
However, the substituents on the pyrazole ring play a crucial role in modulating its overall stability. The 1-(2-fluoroethyl) group and the 3-(methoxymethyl) group may present potential sites for metabolic activity. While the pyrazole core itself is generally stable, these side chains could be subject to enzymatic modification.
Experimental Design for Assessing Plasma Stability
A well-designed in vitro plasma stability assay provides a reliable measure of a compound's susceptibility to degradation by plasma enzymes. The primary objective is to determine the rate at which the parent compound disappears over time when incubated with plasma.
Key Considerations in Assay Design:
-
Species Selection: Plasma from different species (e.g., human, rat, mouse, dog) should be tested, as enzymatic activity can vary significantly between species.[1][7] This is crucial for translating preclinical data to human clinical trials.
-
Anticoagulant: The choice of anticoagulant (e.g., heparin, EDTA, citrate) can influence enzymatic activity. Consistency in the anticoagulant used is important for data comparability.
-
Incubation Conditions: The assay should be conducted at a physiological temperature (37°C) to mimic in vivo conditions.[2][3]
-
Analyte Concentration: A low micromolar concentration (e.g., 1 µM) is typically used to ensure that enzyme kinetics are not saturated.[2]
-
Time Points: A series of time points (e.g., 0, 15, 30, 60, 120 minutes) is necessary to accurately determine the degradation rate.[1][8]
Detailed Protocol: In Vitro Plasma Stability Assay
This protocol outlines a robust method for determining the in vitro plasma stability of this compound.
Materials:
-
Test compound: this compound
-
Control compounds (for assay validation):
-
Stable compound (e.g., Verapamil)
-
Unstable compound (e.g., Procaine)
-
-
Plasma (e.g., human, rat, mouse) from a reputable commercial source
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow:
Caption: Experimental workflow for the in vitro plasma stability assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 1 mM stock solution of this compound in DMSO.
-
Incubation Setup: In a 96-well plate, add the test compound to pre-warmed (37°C) plasma to a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.
-
Time Course Incubation: Incubate the plate at 37°C with gentle shaking.
-
Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[1][8]
-
Reaction Quenching: Immediately terminate the enzymatic reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard to the aliquot.
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to precipitate the plasma proteins.[8]
-
Sample Analysis: Carefully transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
Data Analysis: Determine the percentage of the compound remaining at each time point relative to the 0-minute time point. The half-life (t1/2) can be calculated from the slope of the natural logarithm of the percent remaining versus time plot.[3]
Comparative Stability Profile
The following table provides a comparative overview of the expected plasma stability of this compound against other compound classes based on their known susceptibility to plasma enzymes.
| Compound Class | Key Functional Groups | Expected Plasma Stability | Primary Degradation Pathway |
| This compound | Pyrazole, Fluoroalkyl, Ether | High | Minimal degradation expected. Potential for minor oxidation of the methoxymethyl group. |
| Esters (e.g., Procaine) | Ester | Low | Rapid hydrolysis by plasma esterases.[1][4] |
| Amides (e.g., Procainamide) | Amide | Moderate to High | Generally more stable than esters, but can be hydrolyzed by amidases.[1][4] |
| Lactones | Cyclic Ester | Low to Moderate | Susceptible to hydrolysis by esterases.[1][3] |
| Sulfonamides | Sulfonamide | Generally High | Typically stable to plasma enzymes.[1][3] |
Potential Metabolic Fates of this compound
While the pyrazole core is anticipated to be stable, the substituents may undergo some metabolism. The following diagram illustrates potential, albeit likely minor, metabolic pathways in plasma.
Caption: Potential minor metabolic pathways in plasma.
Trustworthiness and Self-Validation in the Protocol
The described protocol incorporates several self-validating elements to ensure data integrity:
-
Inclusion of Controls: Running a known stable compound (negative control) and a known unstable compound (positive control) alongside the test article validates the assay's ability to detect both stability and instability.
-
Time Zero (T0) Sample: The T0 sample, where the reaction is quenched immediately after adding the compound, represents 100% of the initial concentration and serves as the baseline for all other time points.
-
Internal Standard: The use of an internal standard in the LC-MS/MS analysis corrects for variations in sample processing and instrument response, enhancing the accuracy and precision of the quantification.
Conclusion
The in vitro plasma stability assay is an indispensable tool in early drug discovery. For this compound, its pyrazole core suggests a high degree of inherent stability. However, rigorous experimental evaluation as detailed in this guide is essential to confirm this and to identify any potential liabilities associated with its substituents. By employing a robust and well-controlled experimental design, researchers can generate high-quality, reliable data to confidently guide the progression of promising drug candidates.
References
-
Cyprotex. (n.d.). Plasma Stability. Evotec. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]
-
Geronikaki, A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Retrieved from [Link]
-
Zhang, D., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
-
Besson, T., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
-
Di, L., et al. (2014). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Current Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Plasma Stability. Retrieved from [Link]
Sources
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Plasma Stability Assay | Domainex [domainex.co.uk]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
comparing lipophilicity (LogP) of fluorinated vs non-fluorinated pyrazoles
Topic: Comparing Lipophilicity (LogP) of Fluorinated vs. Non-Fluorinated Pyrazoles Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like celecoxib (Celebrex) and sildenafil (Viagra). However, optimizing the physicochemical properties of pyrazoles—specifically lipophilicity (LogP) and permeability—remains a challenge.
This guide objectively compares non-fluorinated pyrazoles against their fluorinated analogs (monofluoro- and trifluoromethyl-). Contrary to the "magic methyl" effect where adding carbon almost always increases lipophilicity, fluorine’s impact on pyrazoles is non-linear. It involves a complex interplay between hydrophobic bulk , dipole moments , and pKa modulation .
Part 1: The Science of Substitution (Mechanistic Analysis)
The Dipole vs. Hydrophobicity Tug-of-War
Lipophilicity is not merely a function of molecular weight. It is determined by the energy cost of desolvating a molecule from water to enter a lipid membrane.
-
Non-fluorinated Pyrazoles (H-substituted): Possess a standard aromatic character. The N-H bond is a hydrogen bond donor (HBD), and the N: is a hydrogen bond acceptor (HBA). This duality makes them moderately polar.
-
Monofluorinated Pyrazoles (-F): Fluorine is the most electronegative element. While it adds hydrophobic surface area, it also creates a strong C-F dipole. On a small ring like pyrazole, this dipole can increase solvation by water, sometimes lowering or neutralizing the expected gain in LogP.
-
Trifluoromethyl Pyrazoles (-CF3): The -CF3 group is bulky and extremely hydrophobic. The three fluorine atoms shield the polar core, typically resulting in a massive increase in LogP (+0.8 to +1.2 log units).
The pKa "Trap" (Critical for Bioavailability)
This is the most overlooked factor by junior chemists. Pyrazoles with a free N-H are weak acids.
-
Electron Withdrawing Groups (EWG): Fluorine and -CF3 are strong EWGs. They pull electron density away from the ring, stabilizing the negative charge on the nitrogen anion.
-
The Consequence: This lowers the pKa of the N-H. If the pKa drops below physiological pH (7.4), the pyrazole deprotonates.
-
Impact on Lipophilicity: The ionized species (anion) has a LogD near zero, regardless of how many fluorines you attach.
Figure 1: Decision tree illustrating the divergent effects of fluorination on pyrazole physicochemical properties.
Part 2: Comparative Data Analysis
The following table summarizes representative shifts in physicochemical properties. Note that "Intrinsic LogP" refers to the neutral molecule, while "LogD 7.4" accounts for ionization.
| Feature | Non-Fluorinated (-H) | Monofluorinated (-F) | Trifluoromethyl (-CF3) |
| Hansch Constant ( | 0.00 (Reference) | +0.14 (approx) | +0.88 to +1.20 |
| Electronic Effect | Neutral | Strong Inductive (-I) | Strong Inductive (-I) |
| Metabolic Stability | Low (prone to oxidation) | High (blocks metabolism) | Very High |
| Steric Bulk (Van der Waals) | 1.20 Å (H radius) | 1.47 Å (F radius) | ~2.20 Å (Rotational volume) |
| Primary Utility | Baseline scaffold | Block metabolic "soft spots" | Boost membrane permeability |
Key Insight: Replacing -H with -F often results in a negligible LogP change due to the "polarity/hydrophobicity compensation" effect, whereas -CF3 reliably increases lipophilicity.
Part 3: Experimental Protocols (Self-Validating Systems)
To generate the data above, we recommend two orthogonal methods. The Shake-Flask method is the "Gold Standard" for accuracy, while RP-HPLC is used for high-throughput screening.
Protocol A: Miniaturized Shake-Flask (Gold Standard)
Best for: Final validation of lead compounds.
-
Preparation: Dissolve the pyrazole derivative in 1-octanol-saturated water (aqueous phase) and water-saturated 1-octanol (organic phase).
-
Equilibration: Mix phases in a 1:1 ratio in a glass vial. Vortex for 60 minutes at 25°C.
-
Separation: Centrifuge at 3000 rpm for 15 minutes to break any emulsion.
-
Quantification: Carefully sample both layers. Analyze concentration using UV-Vis spectroscopy (if chromophore exists) or LC-MS/MS.
-
Calculation:
-
Self-Validation Step: Mass balance check. The sum of the mass in both phases must equal >95% of the initial mass added. If not, the compound is precipitating or sticking to the glass.
Protocol B: RP-HPLC Retention Time Correlation
Best for: Screening libraries of 50+ compounds.
This method relies on the linear relationship between LogP and the capacity factor (
-
System Setup: Agilent 1200 or equivalent HPLC. Column: C18 (e.g., Zorbax Eclipse), 3.5 µm.
-
Mobile Phase: Isocratic 50:50 Methanol/Water (buffered to pH 7.4 using 10mM Ammonium Formate to fix ionization state).
-
Calibration: Inject a standard mix of 5 compounds with known LogP values (e.g., Pyridine, Benzene, Toluene, Chlorobenzene, Naphthalene).
-
Plotting: Construct a calibration curve of
(y-axis) vs. (x-axis).- = retention time of compound[1]
- = dead time (uracil injection)
-
Measurement: Inject fluorinated pyrazoles. Interpolate their LogP from the calibration curve.
Figure 2: Workflow for High-Throughput LogP determination via RP-HPLC.
Part 4: Strategic Implications for Drug Design
When should you use Fluorine vs. Trifluoromethyl?
-
Use Monofluorine (-F) when:
-
You need to block a specific metabolic site (e.g., prevent oxidation of a ring position) without significantly altering the overall solubility or lipophilicity profile.
-
You need to modulate the pKa of the pyrazole nitrogen slightly to fine-tune binding interactions (H-bond strength).
-
-
Use Trifluoromethyl (-CF3) when:
-
The compound is too polar to cross the Blood-Brain Barrier (BBB). The -CF3 group will significantly boost LogP.
-
You need to fill a large hydrophobic pocket in the target protein.
-
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Link
-
Gill, A. L., et al. (2005). The effect of fluorine substitution on the lipophilicity and pKa of heteroaromatic rings. Bioorganic & Medicinal Chemistry Letters. Link
-
Mykhailiuk, P. K. (2020).[2] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Link
Sources
Safety Operating Guide
Proper Disposal Procedures for 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole
Executive Summary
Chemical Name: 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole
CAS Number: (Specific CAS not widely listed; treat as novel research substance)
Molecular Formula: C
Immediate Action Directive: This compound contains an organic fluorine moiety.[1] DO NOT dispose of this substance in general organic solvent waste (non-halogenated) or municipal trash. Combustion of this compound in standard incinerators generates hydrofluoric acid (HF), which damages emission control systems. It must be routed to a facility equipped with HF scrubbers.
Part 1: Hazard Identification & Technical Justification
Chemical Nature & Risks
As a pyrazole derivative with a fluoroalkyl side chain, this compound presents a dual hazard profile:
-
Biological Activity (Pyrazole Core): Pyrazoles are privileged scaffolds in medicinal chemistry, often acting as enzyme inhibitors (e.g., JAK, COX).[2] Treat as Acute Toxin (Category 4) and Skin/Eye Irritant (Category 2) unless specific toxicological data proves otherwise [1, 2].
-
Combustion Hazard (Fluoroethyl Group): The presence of the C-F bond (approx. 116 kcal/mol bond energy) renders the molecule robust, but upon high-temperature incineration, it releases hydrogen fluoride (HF).
Summary of Hazards (GHS Classification Proxy)
Based on structural analogs (e.g., 1-methyl-pyrazole, fluoroethyl-pyrazoles).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[5][6][7][8] |
| Serious Eye Damage | 2A | Causes serious eye irritation.[4] |
| Environmental | Acute 3 | Harmful to aquatic life (prevent drain disposal). |
Part 2: Pre-Disposal Stabilization & Packaging
Solid Waste (Pure Substance)
If the material is a solid or viscous oil in a vial:
-
Do not dissolve solely for disposal purposes unless required by your facility. Solid waste is generally cheaper and safer to transport.
-
Primary Containment: Ensure the lid is tightly sealed with Parafilm to prevent volatile leakage or moisture entry.
-
Secondary Containment: Place the primary vial into a clear, sealable polyethylene bag (Zip-lock).
-
Labeling: Affix a yellow hazardous waste label. Explicitly write: "Contains Organic Fluorine - Halogenated."
Liquid Waste (Reaction Mixtures/Solutions)
If the compound is dissolved in solvent (e.g., reaction mother liquor):
-
Segregation: Segregate strictly into the Halogenated Solvent waste stream.
-
Why? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the solute (the pyrazole) contaminates the entire volume, reclassifying it as halogenated waste.
-
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid, peroxides), as pyrazoles can be oxidized, potentially generating heat or nitrogen oxides (NOx) [3].
Part 3: Waste Stream Decision Logic
The following workflow illustrates the critical decision points for disposing of this compound.
Figure 1: Decision logic for segregating fluorinated pyrazole waste. Note that non-halogenated solvents become "halogenated waste" once this compound is added.
Part 4: Regulatory Compliance (RCRA)
In the United States, this specific compound is not explicitly listed on the RCRA P-list (acutely toxic) or U-list (toxic). However, the generator must determine if it exhibits hazardous characteristics.
| Regulatory Code | Status | Explanation |
| P-List / U-List | Not Listed | Specific CAS is not on 40 CFR 261.33. |
| Characteristic D001 | Possible | If the waste is a liquid with flash point < 60°C (140°F). |
| Characteristic D002 | Unlikely | Pyrazoles are weak bases; unlikely to be corrosive (pH < 2 or > 12.5). |
| Halogenated Solvents (F-List) | Applicable | If mixed with spent halogenated solvents (F001, F002), the entire mixture carries the F-code [4]. |
Compliance Tip: If the compound is synthesized in-house (R&D exemption), label it as "Caution: Research Chemical - Toxicity Not Fully Characterized" to satisfy OSHA Laboratory Standard (29 CFR 1910.1450) requirements.
Part 5: Emergency Spill Procedures
Scenario: A 5g vial of this compound drops and shatters on the floor.
Immediate Response
-
Evacuate: Clear the immediate area of personnel.
-
PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is visible, use an N95 respirator or half-mask.
-
Ventilation: Ensure fume hoods are running; open windows if safe to do so.
Cleanup Protocol
-
Containment: Cover the spill with an inert absorbent material (Vermiculite, Sand, or specialized Organic Spill Pads). Do not use paper towels if the substance is a strong oxidizer (unlikely here, but good practice).
-
Collection: Sweep the absorbent into a dustpan using a non-sparking tool.
-
Decontamination: Wipe the surface with a soap and water solution. Pyrazoles are generally soluble in organic solvents, but soap/water is safer for initial floor cleaning.
-
Disposal: Place all spill debris (absorbent, broken glass, gloves) into a wide-mouth jar labeled "Hazardous Waste: Debris contaminated with Fluorinated Organics."
Figure 2: Operational workflow for cleaning up small-scale spills in the laboratory.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. eurofinsus.com [eurofinsus.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole
Introduction: As a novel compound in drug discovery and development, 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole presents unique handling challenges. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, its structure—a pyrazole core functionalized with a fluoroethyl group—provides critical insights into its potential hazards. This guide is built upon established safety protocols for analogous chemical structures, including pyrazole derivatives and halogenated organic compounds, to ensure the highest level of safety for our research partners. Our goal is to provide a comprehensive framework that goes beyond mere compliance, fostering a deep-seated culture of safety and precision in your laboratory.
Proactive Hazard Assessment: The 'Why' Behind the Protocol
Understanding the chemistry of this compound is fundamental to appreciating its risks. The recommended PPE is not arbitrary; it is a direct response to the compound's likely chemical reactivity and toxicological profile based on its constituent parts.
-
The Pyrazole Core: Pyrazole and its derivatives are known to be biologically active, which is why they are valuable in drug development.[1][2] However, this activity also means they can be hazardous. Similar pyrazole-based compounds are classified as harmful if swallowed, toxic in contact with skin, and capable of causing severe skin and eye irritation.[3][4][5] Some derivatives may also cause respiratory irritation or damage to specific organs after repeated exposure.[4]
-
The Fluoroethyl Group: The presence of a halogen, specifically fluorine, on an alkyl chain is a significant safety consideration. Halogenated hydrocarbons can exhibit enhanced skin penetration. This property necessitates the selection of glove materials with proven resistance to this chemical class, as standard disposable gloves may offer insufficient protection.[6]
-
Physical Form and Exposure Routes: While the exact physical state of this compound at room temperature may vary, it is likely to be a solid or a high-boiling point liquid. This dictates the primary routes of exposure we must guard against:
-
Dermal Contact: Absorption through the skin is a primary concern.
-
Inhalation: If the compound is a fine powder, aerosolization during weighing or transfer is a significant risk.
-
Ocular Contact: Splashes of solutions containing the compound can cause serious eye damage.
-
Ingestion: Accidental ingestion via contaminated hands is a potential route of exposure.[4]
-
Core PPE Protocol: A Multi-Layered Defense System
Personal protective equipment is the final barrier between the researcher and the chemical. It must be used in conjunction with primary engineering controls, most notably a certified chemical fume hood.
Step 1: Eye and Face Protection
Ocular exposure presents an immediate and severe risk. All handling procedures must be conducted with appropriate eye and face protection.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with permanent side shields are mandatory for any work in the laboratory where the chemical is present.[6]
-
Elevated Risk (Splash Hazard): When handling solutions, performing liquid transfers, or running reactions, chemical splash goggles are required. Goggles provide a complete seal around the eyes, offering superior protection against splashes from any direction.[7]
-
High-Risk Procedures: For operations involving larger volumes (>100 mL) or a significant risk of energetic reaction, a full-face shield should be worn over chemical splash goggles.
Step 2: Hand Protection - The Critical Barrier
Due to the compound's classification as toxic in contact with skin and the presence of a halogenated group, glove selection is the most critical PPE decision.
The Principle of Double Gloving: For all handling procedures, a double-gloving technique is recommended. This provides a backup barrier in case of an unobserved tear or permeation of the outer glove.
-
Inner Glove: A standard nitrile examination glove. This layer provides dexterity and splash protection during initial setup and final cleanup.
-
Outer Glove: A glove made from a material with high resistance to halogenated and aromatic hydrocarbons.
Glove Material Selection: The choice of outer glove material is paramount. Standard disposable nitrile gloves are not recommended for prolonged or direct contact with halogenated hydrocarbons.[6]
| Glove Material | Suitability for Halogenated Organics | Causality & Expert Insight |
| Viton™ | Excellent | Offers superior resistance to halogenated and aromatic organic solvents. This should be the primary choice for operations with a high risk of direct contact.[6] |
| Butyl Rubber | Good | Provides good resistance to a wide range of chemicals but is slightly less effective against halogenated hydrocarbons compared to Viton.[6] |
| Nitrile | Poor (for prolonged contact) | Suitable for incidental splash protection only (as an inner glove). Nitrile degrades upon extended contact with many halogenated compounds.[6] |
Glove Protocol:
-
Always inspect gloves for tears or defects before use.
-
Wash hands before donning and after doffing gloves.
-
Develop a strict protocol for removing the outer glove first, followed by the inner glove, to prevent cross-contamination.
-
Remove gloves and wash hands immediately if contact with the chemical is suspected.
Step 3: Body Protection
-
A flame-resistant lab coat is the minimum requirement.
-
For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[6][8]
-
Ensure legs and feet are fully covered. Closed-toe shoes are mandatory; perforated shoes are not permitted.
Step 4: Respiratory Protection
All handling of this compound should ideally occur within a chemical fume hood.
-
Solid Handling: When weighing or transferring the solid compound, even within a fume hood, a respirator may be necessary if dust generation is unavoidable. An N95-rated respirator is the minimum requirement.
-
Inadequate Ventilation: If work outside of a fume hood is unavoidable (which is strongly discouraged), a full-face respirator with organic vapor cartridges is required.[9] All personnel using respirators must be part of a formal respiratory protection program with fit-testing and training.
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE; it encompasses the entire workflow, from preparation to disposal.
PPE Selection Workflow
The following diagram outlines a logical process for selecting the appropriate level of PPE based on the nature and scale of the planned experiment.
Fig 1. PPE Selection Workflow
Emergency Procedures: Immediate, Decisive Action
In the event of an exposure, a rapid and correct response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][10]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[3] Seek immediate medical attention.
Waste Disposal Protocol
As a halogenated organic compound, this compound and all materials contaminated with it must be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, weigh paper, paper towels, etc.
-
Liquid Waste: Reaction mixtures, solvent rinses, etc. Ensure the solvent is compatible with the container material.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Disposal: Follow all local, state, and federal regulations for the disposal of halogenated organic waste. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.[4]
Conclusion: A Commitment to a Culture of Safety
This guide provides a robust framework for the safe handling of this compound. The principles outlined—understanding the hazard, selecting appropriate multi-layered PPE, and adhering to strict operational and disposal protocols—are the cornerstones of a responsible and effective laboratory safety program. This document should be used as a foundation for developing a detailed, lab-specific Standard Operating Procedure (SOP) that is reviewed and understood by all personnel working with this compound. Your safety, and the integrity of your research, depends on it.
References
-
Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety, University of Nevada, Reno. [Link]
-
Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet - 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylicacid. KISHIDA CHEMICAL CO., LTD. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]
-
methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Protective Equipment. American Chemistry Council. [Link]
-
General procedure for the synthesis of the pyrazole-derivative series. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]
-
Components of Personal Protective Equipment. Pesticide Environmental Stewardship. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. orientjchem.org [orientjchem.org]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. epa.gov [epa.gov]
- 10. kishida.co.jp [kishida.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
